Product packaging for Inositol(Cat. No.:CAS No. 41546-34-3)

Inositol

Cat. No.: B153748
CAS No.: 41546-34-3
M. Wt: 180.16 g/mol
InChI Key: CDAISMWEOUEBRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Inositol is a cyclic polyol, or sugar alcohol, that serves as a fundamental building block in numerous biological processes. It exists in nine stereoisomers, with myo-inositol being the most prevalent form in nature and mammalian tissues . As a key component of membrane phospholipids and intracellular second messenger systems, this compound is an essential compound for research in endocrinology, neuroscience, and cell biology. This compound and its phosphorylated derivatives, particularly the phosphatidylinositols (PIs) and this compound phosphates (IPs), are central to cellular signal transduction . They act as second messengers for insulin and several other hormones, making them a critical target for investigating insulin resistance, metabolic syndrome, and polycystic ovary syndrome (PCOS) . In the central nervous system, this compound imbalances are implicated in psychiatric conditions such as depression, anxiety, and panic disorders, and its derivatives are being studied for their potential role in stabilizing proteins associated with neurodegenerative diseases like Alzheimer's . The mechanism of action for this compound involves its conversion into various signaling molecules. myo-Inositol is a precursor to phosphatidylthis compound (4,5)-bisphosphate (PIP2), which is a substrate for phospholipase C in the production of this compound 1,4,5-trisphosphate (IP3), a key regulator of intracellular calcium release . Furthermore, it serves as a core component of this compound phosphoglycans (IPGs), which are proposed to act as second messengers in the insulin signaling pathway . Research also highlights its role in other areas, including bone metabolism, where it influences the balance between osteoblasts and osteoclasts , and virology, as viral replication often depends on host this compound pathways and phosphoinositides . This product is provided as a high-purity compound to ensure reliability and reproducibility in your experimental models. It is intended for Research Use Only and is not for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O6 B153748 Inositol CAS No. 41546-34-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclohexane-1,2,3,4,5,6-hexol
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InChI

InChI=1S/C6H12O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-12H
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Description Data deposited in or computed by PubChem

InChI Key

CDAISMWEOUEBRE-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1(C(C(C(C(C1O)O)O)O)O)O
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
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Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7023146, DTXSID30110000, DTXSID101028818, DTXSID101028820, DTXSID201028823, DTXSID301028826, DTXSID50905091, DTXSID601028825, DTXSID901028824
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Molecular Weight

180.16 g/mol
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Physical Description

Dry Powder, Solid; [Merck Index] White crystalline powder; [Sigma-Aldrich MSDS]
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CAS No.

551-72-4, 643-12-9, 6917-35-7, 87-89-8, 488-54-0, 488-55-1, 488-58-4, 488-59-5, 576-63-6, 643-10-7, 38876-99-2
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Inositol Metabolism and Biosynthesis

De Novo Inositol (B14025) Synthesis Pathways

The de novo biosynthesis of myo-inositol is a conserved pathway across various organisms, from bacteria to mammals, starting from glucose-6-phosphate. nih.govasm.orgscielo.br This pathway primarily involves two enzymatic steps. scielo.brnih.govwikipedia.orgnih.gov

Myo-Inositol-3-Phosphate Synthase (MIPS/ISYNA1) Catalysis from Glucose-6-Phosphate

The initial and rate-limiting step in the de novo this compound synthesis pathway is catalyzed by myo-inositol-3-phosphate synthase (MIPS), also known as this compound-3-phosphate synthase 1 (ISYNA1) in humans. nih.govscielo.bruniprot.orgmaayanlab.cloudmdpi.com This enzyme facilitates the isomerization of D-glucose-6-phosphate to 1D-myo-inositol 3-phosphate in a reaction that requires NAD+ as a cofactor. nih.govscielo.bruniprot.orgmaayanlab.clouduniprot.org

ISYNA1 is considered the key enzyme in this pathway, initiating the synthesis of all this compound-containing compounds. uniprot.orgmaayanlab.cloud The reaction catalyzed by MIPS shows similarities to those catalyzed by aldolases. cdnsciencepub.com

Data on MIPS kinetics:

Substrate Km pH Optimum Temperature Optimum (°C) Cofactor
D-glucose 6-phosphate 0.57 mM uniprot.org 8.0 uniprot.org 30 (Lunularia cruciata) scielo.br NAD+ scielo.bruniprot.orguniprot.org

Note: Km values and optimal conditions can vary depending on the organism and experimental conditions.

Myo-Inositol Monophosphatase (IMPase) Activity in this compound Production

The second step in the de novo synthesis of myo-inositol involves the dephosphorylation of myo-inositol 1-phosphate (or myo-inositol 3-phosphate, depending on the organism and the specific MIPS product) to yield free myo-inositol. scielo.brnih.govwikipedia.orgnih.gov This reaction is catalyzed by this compound monophosphatase (IMPase). scielo.brnih.govwikipedia.orgnih.govnih.gov

In humans, there are two main isoforms of IMPase: IMPA1 and IMPA2. nih.govuniprot.orgresearchgate.net These enzymes are magnesium-dependent phosphatases. nih.govnih.govwikipedia.org IMPase plays a crucial role in maintaining intracellular myo-inositol levels, not only through de novo synthesis but also by recycling this compound from the breakdown of this compound phosphates generated during signal transduction. wikipedia.orgwikipedia.org

IMPase enzymes can exhibit broad substrate specificity, acting on various this compound monophosphate isomers as well as other sugar phosphates like glucose-1-phosphate and glucose-6-phosphate. nih.govwikipedia.org

Data on IMPase activity:

Enzyme Substrate Cofactor pH Optimum Inhibition
IMPA1 myo-inositol monophosphate Mg2+ nih.govwikipedia.org 8.0 uniprot.org Li+, Ca2+, Mn2+, Mg2+ (at >3 mM) uniprot.orgfrontiersin.org

Regulatory Mechanisms of this compound Synthesis

The regulation of this compound synthesis is critical for maintaining cellular homeostasis, as this compound and its derivatives are involved in numerous vital functions. biorxiv.orgnih.gov Regulation occurs at multiple levels, including transcriptional, post-transcriptional, and direct modulation of enzyme activity by ionic and osmotic conditions. biorxiv.orguniprot.orggenecards.orgnih.govnih.govplos.org

Transcriptional regulation of the ISYNA1 gene is a key mechanism controlling the rate of de novo this compound synthesis. In mammalian cells, ISYNA1 expression is influenced by various transcriptional regulators. For instance, E2F1 has been shown to upregulate the human ISYNA1 gene promoter. maayanlab.cloudnih.gov The ISYNA1 promoter is responsive to cell cycle and stress-related signals. maayanlab.cloud p53 can also activate ISYNA1 transcription by promoting demethylation. researchgate.netspandidos-publications.com Conversely, negative regulation of ISYNA1 transcription by hypermethylation has been observed in certain contexts, such as acute myeloid leukemia cells. biorxiv.orgresearchgate.net

Post-transcriptional regulation of MIPS activity has also been identified, notably through phosphorylation. Studies have shown that MIPS is a phosphoprotein, and phosphorylation at specific serine residues can affect its enzymatic activity. nih.govresearchgate.net For example, phosphorylation at certain sites can be inhibitory. nih.govresearchgate.net

This compound hexakisphosphate kinase 1 (IP6K1), an enzyme involved in the synthesis of this compound pyrophosphates, acts as a negative transcriptional regulator of ISYNA1 in mammalian cells. biorxiv.orgnih.govnih.govmdpi.comnih.govresearchgate.net IP6K1 has been shown to translocate to the nucleus, a process that requires its binding to phosphatidic acid (PA). biorxiv.orgnih.govnih.govnih.govresearchgate.netresearchgate.net Once in the nucleus, IP6K1 downregulates ISYNA1 transcription by inducing hypermethylation of the ISYNA1 promoter. biorxiv.orgnih.govnih.govresearchgate.netresearchgate.net This regulatory mechanism links cellular metabolism and lipid signaling (via PA) to the control of this compound synthesis. maayanlab.cloudnih.govresearchgate.net The catalytic activity of IP6K1 is necessary for the repression of ISYNA1 transcription. nih.gov

The activity of this compound biosynthetic enzymes, MIPS and IMPase, can be directly influenced by ionic and osmotic conditions. uniprot.orgplos.org This is particularly relevant in organisms or tissues that experience fluctuations in osmolality, such as in response to hyperosmotic stress. plos.org

Studies have shown that changes in ionic strength can affect the kinetic properties of MIPS and IMPase. plos.org For instance, in Mozambique tilapia, hyperosmotic stress leads to the upregulation of this compound biosynthesis, and the activities of specific MIPS and IMPase isoforms are directly regulated by the ionic conditions present during hypertonicity. plos.org This direct ionic regulation of enzyme activity is proposed as a biochemical feedback loop that helps regulate intracellular ion homeostasis during osmotic stress. plos.org Divalent cations like Mg2+ are necessary for IMPase activity, while other ions like Li+, Ca2+, and Mn2+ can inhibit it, with Li+ being a known inhibitor of IMPase. nih.govnih.govuniprot.orgwikipedia.orguniprot.orgfrontiersin.orgnih.gov

Glycogen (B147801) Synthase Kinase 3 (GSK3) Involvement in this compound Synthesis Regulation

Glycogen Synthase Kinase 3 (GSK3) has been identified as a regulator of de novo this compound synthesis. Studies, particularly in yeast models, have shown that GSK3 is necessary for optimal activity of myo-inositol-3 phosphate (B84403) synthase (MIPS), the rate-limiting enzyme in this compound biosynthesis. researchgate.netnih.govplos.org Loss of GSK3 activity can lead to decreased MIPS activity and consequently, this compound depletion. nih.govplos.org For instance, a yeast mutant lacking all four GSK3 homologs exhibited reduced this compound synthesis and characteristics of this compound depletion, such as impaired growth in this compound-deficient media and decreased intracellular this compound levels. nih.govplos.org Treatment of wild-type yeast cells with a specific GSK3 inhibitor also resulted in increased expression of INO1, the gene encoding MIPS. nih.gov These findings suggest a link between GSK3 activity and the regulation of this compound synthesis. nih.govnih.gov Furthermore, inhibition of this compound synthesis has been shown to lead to the inactivation of GSK-3α in neuronal cells by increasing its inhibitory phosphorylation, suggesting an intrinsic relationship between this compound synthesis and GSK3α activity. nih.gov

This compound Interconversion and Derivatization

Myo-inositol, the most prevalent isomer, can undergo various metabolic transformations, including interconversion into other isomers and derivatization to form important signaling molecules. biorxiv.orgnih.gov

Epimerization of Myo-Inositol to D-Chiro-Inositol

Myo-inositol can be converted into its stereoisomer, D-chiro-inositol, through the action of tissue-specific epimerases. nih.govpcosaa.orgresearchgate.netunimore.itmdpi.comresearchgate.net This epimerization process is influenced by factors such as insulin (B600854) stimulation. nih.govresearchgate.netmdpi.comresearchgate.netmdpi.com The conversion is generally considered irreversible. nih.govresearchgate.net The rate of this conversion and the resulting concentrations of myo-inositol and D-chiro-inositol vary significantly between different tissues, contributing to tissue-specific functions. nih.govresearchgate.net Alterations in this epimerization process can lead to imbalances in the myo-inositol to D-chiro-inositol ratio, which has been observed in conditions like insulin resistance. researchgate.netunimore.itresearchgate.netmdpi.com

Myo-Inositol Oxygenase (MIOX) Catalysis

Myo-inositol oxygenase (MIOX) is a key enzyme involved in the catabolism of myo-inositol in mammals. nih.govwikipedia.orgnih.govportlandpress.compnas.org MIOX catalyzes the initial and rate-limiting step in the glucuronate-xylulose pathway, the only known route for this compound catabolism in humans. nih.govwikipedia.orgnih.govpnas.org This enzyme is predominantly expressed in the kidneys. wikipedia.orgportlandpress.compnas.org MIOX is a non-heme di-iron enzyme that facilitates a unique four-electron oxidative ring cleavage of myo-inositol, converting it to D-glucuronate. nih.govwikipedia.orgnih.govportlandpress.compnas.org The reaction involves the binding of myo-inositol and oxygen at a carboxylate-bridged nonheme diiron cluster. nih.govwikipedia.orgnih.gov MIOX can also act on D-chiro-inositol. portlandpress.compnas.org

Data on MIOX kinetics:

SubstrateKm (mM)kcat (min⁻¹)
myo-inositol5.911
D-chiro-inositol33.5-

Formation of this compound Phosphoglycans (IPGs)

This compound phosphoglycans (IPGs) are a class of molecules derived from this compound that play roles in cellular signaling, particularly in the context of insulin action. nih.govresearchgate.netresearchgate.netmdpi.comresearchgate.netdiva-portal.org IPGs are released from glycosylphosphatidylthis compound (GPI) anchors located on the cell surface upon stimulation, such as by insulin. mdpi.commdpi.comresearchgate.net These molecules, containing either myo-inositol or D-chiro-inositol, are considered potential second messengers that mediate some of the downstream effects of insulin. researchgate.netmdpi.comresearchgate.netdiva-portal.org The synthesis of IPGs involves linking saccharide structures to an this compound phosphate moiety. diva-portal.org Different IPGs, incorporating myo-inositol or D-chiro-inositol, may exert distinct but complementary functions in insulin signal transduction. mdpi.comresearchgate.net

Consequences of this compound Depletion

Maintaining adequate intracellular this compound levels is crucial for normal cellular function and viability. biorxiv.orgnih.govresearchgate.netcnr.it Depletion of this compound can have significant impacts on cellular processes. biorxiv.orgnih.govresearchgate.netresearchgate.netcnr.it

Impact on Cellular Viability and Metabolism

This compound depletion has been shown to profoundly affect cellular viability and metabolism in various organisms, including yeast and mammalian cells. biorxiv.orgnih.govresearchgate.netcnr.it Studies in yeast have demonstrated an "this compound-less death" phenotype, highlighting this compound's essential nature. nih.govresearchgate.netbiorxiv.orgnih.gov In mammalian cell lines, this compound deprivation can induce cell death and severely reduce cell proliferation. biorxiv.orgnih.gov

This compound depletion significantly impacts phospholipid metabolism. biorxiv.orgnih.govresearchgate.netnih.gov Lipidomic analyses have shown that this compound depletion leads to a substantial decrease in phosphatidylthis compound (PI) levels. biorxiv.orgnih.govresearchgate.netnih.gov Since phosphoinositides, which are critical signaling molecules, are synthesized from PI, reduced PI levels can impair phosphoinositide-mediated signaling. biorxiv.orgnih.gov this compound depletion can also influence the levels of other phospholipids (B1166683), such as increasing the phosphatidylglycerol (PG)/cardiolipin (CL) branch of phospholipid metabolism. nih.govresearchgate.netnih.gov

Furthermore, this compound depletion can trigger cellular stress response pathways. biorxiv.orgnih.govresearchgate.net It can activate signaling pathways like the extracellular signal-regulated kinase (ERK) and ATF4 pathways. biorxiv.orgnih.govresearchgate.netnih.gov RNA sequencing analysis has revealed that this compound depletion induces widespread changes in gene expression, affecting genes involved in cell signaling, amino acid transport, and protein processing in the endoplasmic reticulum. biorxiv.orgnih.govresearchgate.netnih.gov These findings underscore the essential role of this compound in maintaining cell viability and regulating cellular signaling and metabolism. biorxiv.orgnih.govresearchgate.netnih.gov

Data on the effect of this compound depletion on phospholipid levels in HEK293T cells:

Phospholipid ClassChange upon this compound Depletion
Phosphatidylthis compound (PI)Decreased (>3-fold)
Phosphatidylglycerol (PG)Increased
Cardiolipin (CL)Increased

Based on lipidomic analysis in HEK293T cells deficient in de novo this compound synthesis. nih.govresearchgate.netnih.gov

This compound depletion has also been linked to the perturbation of vacuolar function and endocytosis, potentially by altering the homeostasis of phosphoinositides like PI3,5P2. cnr.itwayne.edu

Alterations in Phospholipidome and Transcriptome

This compound plays a significant role in regulating cellular phospholipid profiles and gene expression. Studies in human HEK293T cells demonstrated that this compound depletion induces profound changes in the cellular phospholipidome, most notably a downregulation of phosphatidylthis compound (PI) and an upregulation of the mitochondrial phosphatidylglycerol (PG)/cardiolipin (CL) branch of phospholipid metabolism. biorxiv.orgnih.gov This suggests that this compound availability is a global regulator of phospholipid levels in human cells. biorxiv.orgnih.gov The decrease in PI levels upon this compound depletion can potentially reduce signaling mediated by phosphoinositides, which are synthesized from PI. biorxiv.org

Transcriptomic analysis following this compound depletion in HEK293T cells revealed substantial changes in the expression of approximately 300 genes. nih.gov These genes are involved in diverse cellular pathways, including cell signaling, amino acid transport, and protein processing in the endoplasmic reticulum (ER). nih.gov Specifically, this compound depletion induced widespread changes in gene expression related to ERK signaling, amino acid metabolism, stress signal transduction, and steroid biosynthesis. nih.gov Pathways regulated by ERK showed the highest upregulation. nih.gov

In yeast, this compound is a major metabolic regulator, and its abundance affects the expression of hundreds of genes related to phospholipid metabolism, the unfolded protein response, amino acid metabolism, and ribosome biogenesis. biorxiv.orgnih.gov Genome-wide analysis in yeast has shown that this compound is a primary effector of gene expression, particularly for genes involved in phospholipid biosynthesis and those coregulated by the unfolded protein response pathway. cornell.edunih.gov this compound supplementation can inactivate the unfolded protein response pathway, a response separable from the regulation mediated by the Opi1 protein. nih.gov

Alterations in lipid composition, including this compound-containing lipids, have been observed in various contexts. For example, changes in lipid species containing this compound as a polar head group were identified as key indicators of altered lipid metabolism in enteric glial cells treated with Clostridioides difficile Toxin B. mdpi.com Studies in rats fed with DDT showed that dietary myo-inositol enhanced hepatic free myo-inositol levels and the phosphatidylthis compound/phosphatidylcholine ratio, while D-chiro-inositol reduced this ratio. tandfonline.com

Research findings highlight the intricate link between this compound availability, phospholipid composition, and global gene expression:

Cellular ComponentEffect of this compound Depletion/AlterationResearch ContextSource
Phosphatidylthis compoundDownregulationHuman HEK293T cells biorxiv.orgnih.gov
PG/CardiolipinUpregulationHuman HEK293T cells biorxiv.orgnih.gov
Global PhospholipidsProfound changesHuman HEK293T cells biorxiv.orgnih.gov
Gene ExpressionSubstantial changes (approx. 300 genes)Human HEK293T cells nih.gov
Gene ExpressionRegulation of hundreds of genes (phospholipid metabolism, UPR, etc.)Yeast biorxiv.orgnih.gov
ERK Signaling GenesUpregulation/ActivationHuman HEK293T cells nih.gov
Amino Acid Metabolism GenesChanges in expressionHuman HEK293T cells nih.gov
ER Protein Processing GenesChanges in expressionHuman HEK293T cells nih.gov
Phospholipid Biosynthesis GenesRepression by this compoundYeast cornell.edu
UPR Target GenesCoregulation by this compoundYeast cornell.edu
Hepatic LipidsReduced by dietary myo-inositol, promoted by D/L-chiro-inositol with DDTRats tandfonline.com
Phosphatidylthis compound/Phosphatidylcholine RatioEnhanced by dietary myo-inositol, reduced by D-chiro-inositol with DDTRats tandfonline.com

Activation of Cellular Stress Signaling Pathways

This compound and its derivatives are intimately involved in the activation and modulation of cellular stress signaling pathways, particularly those related to endoplasmic reticulum (ER) stress and the unfolded protein response (UPR). nih.govcambridge.org The ER is a critical organelle for protein folding and lipid synthesis, and various cellular stresses can disrupt its function, leading to the accumulation of unfolded or misfolded proteins. embopress.orgresearchgate.net This triggers the UPR, a set of signaling pathways aimed at restoring ER homeostasis. embopress.orgresearchgate.net

One of the key sensors of ER stress and a central mediator of the UPR is this compound-Requiring Enzyme 1 (IRE1). cambridge.orgembopress.orgsdbonline.org IRE1 is an ER-resident transmembrane protein with both kinase and endoribonuclease activities. sdbonline.orgmdpi.com Upon ER stress, IRE1 is activated, leading to the unconventional splicing of the mRNA encoding the transcription factor XBP1. embopress.orgsdbonline.orgmdpi.com The spliced form of XBP1 (XBP1s) is a potent transcriptional activator that upregulates genes involved in protein folding, ER-associated degradation, and lipid biosynthesis, including phospholipids. embopress.orgsdbonline.org

This compound depletion has been shown to activate cellular stress signaling pathways, including the ERK and ATF4 pathways, in human cells. nih.gov this compound deprivation is associated with dramatic changes to the phospholipidome and transcriptome, highlighting its essential role in maintaining cell viability and regulating stress responses. nih.gov

The IRE1/XBP1 axis plays a pivotal role in linking ER homeostasis with lipid metabolism. sdbonline.org In mammalian cells, IRE1/XBP1 signaling regulates the biosynthesis of phospholipids and other lipids. sdbonline.org Studies in yeast have demonstrated that IRE1 is activated by "membrane aberrancy," a condition of stress caused by experimental depletion of this compound. sdbonline.org This suggests a direct link between this compound availability, membrane integrity, and the activation of ER stress responses.

In addition to the IRE1 pathway, this compound pyrophosphates (PP-InsPs), which are highly phosphorylated this compound derivatives, have emerged as critical regulators of cell growth and the general stress response. nih.gov These molecules act in parallel to the TORC1 pathway and control the activity of the class I HDAC Rpd3L. nih.gov Yeast cells unable to synthesize PP-InsPs show a significantly reduced transcriptional response to osmotic, heat, or oxidative stress. nih.gov

This compound phosphates also play a role in coordinating metabolic sensing and signaling hubs like AMPK and mTOR, which are essential for balancing energy production and utilization. nih.gov

Research findings on this compound and cellular stress signaling include:

Stress Pathway/ComponentRelationship with this compound/Inositol DerivativesResearch ContextSource
ER StressThis compound depletion contributes to ER stress; this compound supplementation can help cells adapt to ER stress.Human cells, Zebrafish embryos nih.govcambridge.orgresearchgate.net
Unfolded Protein Response (UPR)Coregulated by this compound; this compound depletion activates UPR-related genes; this compound supplementation inactivates UPR.Yeast, Human HEK293T cells nih.govcornell.edunih.gov
IRE1Activated by membrane aberrancy due to this compound depletion; Regulates phospholipid biosynthesis.Yeast, Mammalian cells sdbonline.orgnih.gov
XBP1Splicing regulated by IRE1 activation in response to ER stress, including that induced by this compound depletion.Mammalian cells, Drosophila embopress.orgsdbonline.orgmdpi.com
ERK SignalingActivated/Upregulated by this compound depletion.Human HEK293T cells nih.gov
ATF4 SignalingActivated by this compound depletion.Human HEK293T cells nih.gov
This compound PyrophosphatesCritical regulators of general stress response (osmotic, heat, oxidative); Activate HDAC Rpd3L.Yeast nih.gov
AMPK/mTORCoordinated by the this compound phosphate system in metabolic sensing and energy balance.Eukaryotic cells nih.gov
Oxidative StressMyo-inositol exhibits antioxidant properties and activates the NRF2/KEAP1 signaling pathway.Porcine parthenogenetic embryos frontiersin.org

Inositol Phosphates and Phosphoinositide Signaling

Phosphoinositide Dynamics in Cellular Membranes

The plasma membrane and the membranes of various organelles are not static structures but are dynamic platforms for the generation and turnover of signaling lipids. Among the most important of these are the phosphoinositides, which provide a form of "lipid identity code" to different subcellular compartments, recruiting and activating specific proteins to control cellular events with high spatial and temporal precision.

Phosphatidylinositol (PI) is an amphipathic molecule synthesized primarily in the endoplasmic reticulum wikipedia.orgcreative-biolabs.com. It consists of a glycerol (B35011) backbone, two fatty acid tails embedded in the membrane, and a polar myo-inositol headgroup linked via a phosphate (B84403) group creative-biolabs.com. While PI itself is a minor component of eukaryotic cell membranes, accounting for about 2-10% of total membrane lipids, it serves as the essential precursor for an entire family of signaling molecules creative-biolabs.com. The This compound (B14025) ring of PI has five free hydroxyl groups (at positions 2, 3, 4, 5, and 6) that can be reversibly phosphorylated by specific lipid kinases wikipedia.orgcreative-biolabs.com. This potential for multi-site phosphorylation is the basis for the generation of various this compound phosphates and phosphoinositides, each with distinct signaling roles. The synthesis of PI itself begins with precursors like glycerol-3-phosphate, which undergoes acylation to form phosphatidic acid (PA) creative-biolabs.com. The subsequent combination of PA with this compound creates the foundational PI molecule, ready to be modified for signaling purposes wikipedia.org.

The phosphorylation of phosphatidylthis compound (PI) by a variety of specific kinases generates seven different phosphatidylthis compound phosphates (PIPs) creative-biolabs.comnih.gov. These PIPs are not uniformly distributed but are enriched in specific subcellular membranes, where they act as docking sites for proteins and as allosteric regulators of enzymes creative-biolabs.comcornell.edu. This spatial segregation allows PIPs to control distinct cellular processes.

The generation and turnover of each PIP are tightly regulated by a dedicated set of lipid kinases and phosphatases cornell.edu. For instance, Phosphatidylthis compound 4-phosphate (PI(4)P) is synthesized from PI and is abundant in the Golgi apparatus, while Phosphatidylthis compound 4,5-bisphosphate (PI(4,5)P2), the most plentiful phosphoinositide in the plasma membrane, is primarily generated from the phosphorylation of PI(4)P nih.gov.

PIPs play critical roles in a multitude of cellular functions, including cytoskeletal organization, cell growth, survival, and membrane trafficking cornell.edunih.gov. They exert their influence by recruiting and activating specific effector proteins that contain domains capable of binding to the phosphorylated this compound headgroup cornell.edu. This recruitment is often a key step in initiating signaling cascades at specific membrane locations creative-biolabs.comnih.gov.

Table 1: Major Phosphatidylthis compound Phosphates (PIPs) and Their Functions

PhosphoinositidePrimary Cellular Location(s)Key Functions
PI(3)P Endosomal membranesRegulation of endosomal trafficking and autophagy.
PI(4)P Golgi apparatus, Plasma membranePrecursor for PI(4,5)P2 synthesis; regulates secretion from the Golgi. cornell.edunih.gov
PI(5)P Nucleus, other compartmentsRole in nuclear signaling and stress responses.
PI(3,4)P2 Plasma membraneBinds to PH domains of proteins like Akt, involved in cell survival pathways.
PI(3,5)P2 Lysosomal/vacuolar membranesRegulates lysosomal function and ion homeostasis. cornell.edu
PI(4,5)P2 Plasma membraneSubstrate for Phospholipase C (PLC); regulates ion channels and cytoskeletal dynamics. cornell.edunih.gov
PI(3,4,5)P3 Plasma membraneRecruits signaling proteins (e.g., Akt/PKB) to mediate cell growth and survival. nih.govnih.gov

This compound Trisphosphate (IP3) Signaling Cascades

One of the most well-characterized signaling pathways involving phosphoinositides is the one initiated by the hydrolysis of PI(4,5)P2. This cascade results in the generation of two potent second messengers, this compound 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), which together orchestrate a wide range of cellular responses, most notably the release of intracellular calcium.

The IP3 signaling pathway is initiated when extracellular signals, such as hormones, neurotransmitters, or growth factors, bind to and activate cell surface receptors, particularly G protein-coupled receptors (GPCRs) and receptor tyrosine kinases researchgate.net. This receptor activation, in turn, activates enzymes of the Phospholipase C (PLC) family nih.govnih.gov.

Once activated, PLC translocates to the plasma membrane and catalyzes the hydrolysis of its substrate, phosphatidylthis compound 4,5-bisphosphate (PI(4,5)P2) nih.govnih.govnih.govrupress.orgdntb.gov.ua. This enzymatic cleavage breaks the bond between the diacylglycerol backbone and the phosphorylated this compound headgroup, releasing two distinct second messengers: the water-soluble this compound 1,4,5-trisphosphate (IP3), which diffuses into the cytoplasm, and the lipid-soluble diacylglycerol (DAG), which remains in the plasma membrane nih.gov.

The primary intracellular target for IP3 is the IP3 receptor (IP3R), a ligand-gated calcium (Ca2+) channel located on the membrane of the endoplasmic reticulum (ER), which serves as the cell's main internal Ca2+ store nih.govyoutube.com. The binding of IP3 to its receptor opens the channel, allowing the rapid flux of stored Ca2+ down its steep concentration gradient from the ER lumen into the cytoplasm nih.govyoutube.comresearchgate.net.

This sudden increase in cytosolic Ca2+ concentration is a versatile intracellular signal that triggers a multitude of cellular processes, including muscle contraction, neurotransmitter release, gene transcription, and cell proliferation researchgate.net. The cell maintains a very low resting cytoplasmic Ca2+ concentration, making it highly sensitive to these IP3-mediated releases nih.govnih.gov. The regulation of intracellular calcium levels is crucial for normal cell function, and the IP3 pathway is a key mechanism for achieving precise spatial and temporal control over these Ca2+ signals researchgate.netnih.govnih.gov.

The signaling action of IP3 is transient and must be tightly controlled to prevent overstimulation. The termination of the IP3 signal is achieved through two primary metabolic pathways:

Dephosphorylation: The most direct route for IP3 inactivation is through sequential dephosphorylation. An this compound polyphosphate 5-phosphatase removes the phosphate group at the 5-position of the this compound ring, converting IP3 into this compound 1,4-bisphosphate (IP2) nih.gov. IP2 is further dephosphorylated to this compound monophosphate and finally to free this compound, which can then be recycled for the synthesis of new phosphatidylthis compound nih.gov.

Phosphorylation: Alternatively, IP3 can be phosphorylated by an IP3 3-kinase to form this compound 1,3,4,5-tetrakisphosphate (IP4) nih.gov. This molecule can also act as a signaling molecule in some contexts or be further metabolized through a series of dephosphorylation steps to regenerate other this compound phosphates and eventually free this compound nih.govnih.gov.

These two pathways not only terminate the Ca2+-mobilizing signal of IP3 but also contribute to a complex web of this compound phosphate metabolism, generating other isomers that may have their own distinct signaling functions nih.govnih.gov.

Table 2: Key Enzymes in the IP3 Signaling Cascade

EnzymeSubstrate(s)Product(s)Function
Phospholipase C (PLC) Phosphatidylthis compound 4,5-bisphosphate (PI(4,5)P2)This compound 1,4,5-trisphosphate (IP3) & Diacylglycerol (DAG)Generates second messengers upon receptor activation. researchgate.netnih.govresearchgate.net
IP3 3-Kinase This compound 1,4,5-trisphosphate (IP3), ATPThis compound 1,3,4,5-tetrakisphosphate (IP4), ADPTerminates IP3 signal by phosphorylation. nih.govresearchgate.net
This compound Polyphosphate 5-Phosphatase This compound 1,4,5-trisphosphate (IP3)This compound 1,4-bisphosphate (IP2)Terminates IP3 signal by dephosphorylation. nih.gov

Higher this compound Phosphates (IPs) and this compound Pyrophosphates (PP-InsPs)

Higher this compound phosphates (IPs) and this compound pyrophosphates (PP-InsPs) represent a sophisticated class of intracellular signaling molecules derived from the six-carbon ring structure of myo-inositol. These molecules are characterized by a high density of phosphate groups, with PP-InsPs containing high-energy pyrophosphate moieties. portlandpress.comnih.gov This structural complexity allows for a vast number of isomers, creating a nuanced signaling language or "this compound phosphate code" that regulates a multitude of cellular processes. nih.gov The synthesis and degradation of these molecules are tightly controlled by a network of specific kinases and phosphatases, ensuring precise spatial and temporal signaling. nih.gov

Biosynthesis Pathways of this compound Polyphosphates

The biosynthesis of higher this compound polyphosphates and pyrophosphates is a complex and highly regulated process, primarily originating from this compound-1,4,5-trisphosphate (InsP3). InsP3 is generated through the hydrolysis of phosphatidylthis compound 4,5-bisphosphate (PIP2) by phospholipase C (PLC), a key step in phosphoinositide signaling. portlandpress.com From InsP3, a series of sequential phosphorylation events, catalyzed by a family of this compound polyphosphate kinases (IPKs), leads to the formation of more highly phosphorylated inositols, culminating in the synthesis of this compound hexakisphosphate (InsP6). nih.gov

Two main pathways contribute to the generation of the soluble pool of this compound phosphates. The first is a lipid-dependent pathway initiated by PLC-mediated hydrolysis of PIP2. mdpi.com The second, a lipid-independent pathway, begins with the isomerization of glucose-6-phosphate to this compound-3-phosphate by myo-inositol 1-phosphate synthase. mdpi.com Both pathways converge to produce a pool of this compound phosphates that can be further phosphorylated to generate higher IPs and PP-InsPs. mdpi.com

The generation of this compound pyrophosphates, such as InsP7 and InsP8, involves the further phosphorylation of InsP5 or InsP6. nih.gov This process is catalyzed by two distinct classes of enzymes: this compound hexakisphosphate kinases (IP6Ks) and diphosphothis compound pentakisphosphate kinases (PPIP5Ks). pnas.org These enzymes add pyrophosphate groups to specific positions on the this compound ring, creating high-energy molecules that play crucial roles in cellular signaling and metabolism. nih.gov

Roles of this compound Polyphosphate Kinases (IPKs) and Diphosphothis compound Pentakisphosphate Kinases (PPIP5Ks)

This compound polyphosphate kinases (IPKs) are a family of enzymes responsible for the sequential phosphorylation of this compound phosphates, leading to the synthesis of higher IPs like this compound tetrakisphosphate (InsP4), this compound pentakisphosphate (InsP5), and this compound hexakisphosphate (InsP6). nih.govwikipedia.org These kinases are evolutionarily conserved from yeast to humans and play critical roles in various nuclear and developmental processes. nih.gov For instance, studies have implicated IPKs and their products in the regulation of gene expression, chromatin remodeling, mRNA export, DNA repair, and telomere maintenance. nih.govportlandpress.com this compound polyphosphate multikinase (IPMK), a member of this family, is a versatile enzyme with broad substrate specificity, phosphorylating multiple this compound phosphates and also exhibiting phosphatidylthis compound 3-kinase (PI3-kinase) activity. semanticscholar.org

Diphosphothis compound pentakisphosphate kinases (PPIP5Ks) are bifunctional enzymes that possess both kinase and phosphatase activities. nih.govuni-freiburg.de Their primary role is to interconvert this compound pyrophosphates, specifically phosphorylating 5-diphosphothis compound pentakisphosphate (5-InsP7) to this compound octakisphosphate (InsP8) and dephosphorylating InsP8 back to 5-InsP7. uni-freiburg.de This enzymatic activity allows PPIP5Ks to act as key regulators in the synthesis and turnover of InsP8, a crucial signaling molecule. uni-freiburg.de The dual functionality of PPIP5Ks enables them to create an apparent "futile cycle" that allows for sensitive control over the cellular levels of InsP8 in response to various signals. uni-freiburg.de Research has shown that PPIP5K2 is significantly more active than PPIP5K1 in its kinase function. uni-freiburg.de

Enzyme ClassKey EnzymesPrimary FunctionCellular Processes Regulated
This compound Polyphosphate Kinases (IPKs)IPMK, Ipk1, Ipk2Sequential phosphorylation of IPs to generate higher IPs (InsP4, InsP5, InsP6). nih.govGene expression, chromatin remodeling, mRNA export, DNA repair, telomere maintenance. nih.govportlandpress.com
Diphosphothis compound Pentakisphosphate Kinases (PPIP5Ks)PPIP5K1, PPIP5K2Interconversion of InsP7 and InsP8 through kinase and phosphatase activities. uni-freiburg.denih.govIntracellular signaling, vesicle trafficking, exocytosis. uniprot.org

Diverse Signaling Functions of IPs and PP-InsPs as Metabolic Messengers

PP-InsPs, in particular, are considered key players in cellular energy homeostasis. frontiersin.org The synthesis of these molecules is closely tied to cellular ATP levels, with the kinases responsible for their production exhibiting a high Km for ATP. portlandpress.com This characteristic allows the levels of PP-InsPs to fluctuate in response to changes in the cell's energy charge, thereby acting as a sensor of metabolic status. portlandpress.com Disruptions in the synthesis of this compound phosphates have been shown to impact a range of metabolic functions, including glycolysis, gluconeogenesis, lipid synthesis, and mitochondrial function. mdpi.com

The diverse signaling functions of IPs and PP-InsPs are underscored by their involvement in numerous physiological processes, including insulin (B600854) signaling, apoptosis, vesicle trafficking, and cytoskeletal dynamics. pnas.orguniprot.org For example, InsP7 has been shown to regulate insulin release and glucose uptake. frontiersin.org The complexity of the this compound phosphate network allows for a fine-tuned and context-dependent regulation of cellular metabolism. mdpi.com

Molecular Interactions with Protein Complexes and Enzymatic Activity Modulation

A primary mechanism through which higher this compound phosphates and pyrophosphates exert their signaling functions is by interacting with a multitude of proteins, thereby modulating their activity and influencing the formation of protein complexes. nih.govmdpi.com Due to their highly negative charge, IPs and PP-InsPs can bind to positively charged regions on target proteins, leading to allosteric regulation, stabilization of protein-protein interactions, or competition with other signaling molecules. nih.govnih.gov

The interaction of IPs with proteins can lead to several functional outcomes:

Allosteric regulation: The binding of an IP or PP-IP can induce a conformational change in the target protein, altering its activity. nih.govnih.gov

Stabilization of protein complexes: IPs can act as structural cofactors, promoting the assembly and stability of multi-protein complexes. nih.govresearchgate.net

Competition with phosphoinositides: Soluble IPs can compete with membrane-bound phosphoinositides for binding to protein domains, leading to the displacement of proteins from the membrane and modulation of downstream signaling. nih.govresearchgate.net

Protein pyrophosphorylation: this compound pyrophosphates can non-enzymatically transfer a phosphate group from their pyrophosphate moiety to a pre-phosphorylated serine or threonine residue on a target protein. nih.gov

Research has identified a wide range of protein targets for IPs and PP-InsPs, including kinases, phosphatases, transcription factors, and components of the vesicular trafficking machinery. pnas.orgresearchgate.net For example, InsP6 has been shown to regulate the activity of voltage-dependent Ca2+ channels and calcineurin-dependent endocytosis in pancreatic β-cells. nih.gov The ability of these molecules to interact with a diverse set of proteins highlights their central role in coordinating various cellular activities. mdpi.comnih.gov

Interaction MechanismDescriptionExample
Allosteric RegulationBinding induces a conformational change in the target protein, modulating its activity. nih.govModulation of enzymatic activity. mdpi.com
Protein Complex StabilizationActs as a structural cofactor to promote the assembly and stability of protein complexes. nih.govStabilization of multi-subunit complexes. researchgate.net
Competition with PhosphoinositidesDisplaces proteins from the membrane by competing for binding sites. nih.govRegulation of membrane-associated signaling. nih.gov
Protein PyrophosphorylationNon-enzymatic transfer of a phosphate group to a target protein. nih.govPost-translational modification of proteins. pnas.org

Cross-Talk with Major Metabolic Sensing Pathways (e.g., AMPK and mTOR)

The this compound phosphate signaling network is intricately linked with major metabolic sensing pathways, most notably the AMP-activated protein kinase (AMPK) and the mechanistic target of rapamycin (mTOR) pathways. nih.gov This cross-talk allows for the integration of nutrient and energy status signals to orchestrate appropriate cellular responses, such as cell growth, proliferation, and autophagy. mdpi.com

AMPK Pathway: The relationship between this compound signaling and AMPK is multifaceted. This compound itself can influence AMPK activation; under low nutrient conditions, rising AMP levels displace this compound from the AMPKγ subunit, leading to AMPK activation. nih.gov Furthermore, this compound polyphosphate multikinase (IPMK) has been shown to interact with and regulate AMPK. In glucose-replete conditions, phosphorylated IPMK binds to AMPK, preventing its activation. nih.gov During glucose deprivation, IPMK is dephosphorylated, releases AMPK, and is subsequently degraded, allowing for AMPK activation. nih.gov The activation of AMPK by IPMK can also be non-catalytic, with IPMK acting as a scaffold to facilitate the phosphorylation of proteins in the autophagy pathway.

mTOR Pathway: this compound phosphates and their kinases also intersect with the mTOR signaling pathway, particularly mTOR complex 1 (mTORC1) and mTORC2. mdpi.com IPMK has been identified as a crucial regulator of amino acid signaling to mTORC1. nih.govjohnshopkins.edu This regulation is independent of IPMK's catalytic activity and instead relies on its ability to bind to mTOR and Raptor, thereby stabilizing the mTORC1 complex. nih.govjohnshopkins.edu this compound hexakisphosphate (InsP6) has been shown to directly bind to a positively charged pocket in mTOR, enhancing its kinase activity and stabilizing the active conformation of mTORC1. vanderbilt.eduresearchgate.net Specifically, InsP6, InsP5, and InsP4 have been found to increase mTOR phosphorylation and its activity towards substrates. vanderbilt.edu This interaction suggests that this compound phosphates can act as dynamic regulators of mTOR, promoting a stable and more soluble active state of the kinase. researchgate.net

Cellular and Molecular Functions of Inositol Compounds

Regulation of Cellular Homeostasis and Energetics

Inositol (B14025) compounds are integral to maintaining the cell's internal equilibrium and managing its energy resources. They achieve this by influencing a multitude of pathways that govern ion balance, stress responses, mitochondrial activity, and nutrient homeostasis.

One of the most well-documented roles of this compound compounds is the regulation of intracellular calcium (Ca²⁺) levels, a critical aspect of cellular signaling. The key molecule in this process is This compound 1,4,5-trisphosphate (IP₃) , which functions as a ubiquitous second messenger. nih.gov

The signaling cascade begins when extracellular signals, such as hormones or neurotransmitters, bind to G protein-coupled receptors on the cell surface. youtube.com This activation leads to the stimulation of the enzyme phospholipase C, which cleaves phosphatidylthis compound 4,5-bisphosphate (PIP₂) , a minor phospholipid component of the cell membrane, into two second messengers: diacylglycerol (DAG) and IP₃. youtube.comwikipedia.org

While DAG remains in the plasma membrane, the water-soluble IP₃ diffuses through the cytosol and binds to specific receptors, the IP₃ receptors (IP₃Rs), which are ligand-gated Ca²⁺ channels located on the membrane of the endoplasmic reticulum (ER). youtube.comwikipedia.orgnih.govoup.com The binding of IP₃ to its receptor triggers the opening of the channel, allowing the rapid release of stored Ca²⁺ from the ER into the cytosol. nih.govoup.comrupress.orgrupress.org This transient increase in cytosolic Ca²⁺ concentration, often manifesting as oscillations or spikes, constitutes a signal that modulates a wide variety of cellular functions, including:

Fertilization oup.comphysiology.org

Cell proliferation and differentiation nih.govphysiology.org

Muscle contraction nih.gov

Secretion and neurotransmission nih.govphysiology.org

Gene expression nih.gov

Apoptosis rupress.org

The frequency and amplitude of these Ca²⁺ spikes can be modulated by the concentration of the initial extracellular stimulus and the availability of extracellular calcium, which influences the refilling of ER stores. nih.gov This intricate system allows for a highly specific and regulated cellular response to external stimuli, underscoring the essential role of IP₃ in cellular communication. nih.gov

Table 1: Key Molecules in this compound-Mediated Calcium Signaling

Molecule Role Location
Phosphatidylthis compound 4,5-bisphosphate (PIP₂) Precursor to IP₃ and DAG Plasma Membrane
Phospholipase C Enzyme that cleaves PIP₂ Plasma Membrane
This compound 1,4,5-trisphosphate (IP₃) Second messenger that binds to IP₃R Cytosol
Diacylglycerol (DAG) Second messenger that remains in the membrane Plasma Membrane
IP₃ Receptor (IP₃R) Ligand-gated Ca²⁺ channel Endoplasmic Reticulum Membrane

Cells are constantly challenged by changes in the osmotic pressure of their environment. To survive, they must maintain their volume and integrity through a process called osmoregulation. This compound, particularly myo-inositol , plays a crucial role as an organic osmolyte, a small solute used by cells to maintain osmotic balance. nih.govnih.gov

When cells are exposed to a hypertonic environment (high external solute concentration), water tends to flow out, causing the cell to shrink and potentially suffer damage. In response, many cell types, notably those in the renal medulla, accumulate non-perturbing organic osmolytes like myo-inositol. nih.govresearchgate.net This is achieved by increasing the transport of myo-inositol into the cell via sodium-dependent myo-inositol transporters. nih.gov The resulting increase in intracellular solute concentration counteracts the external osmotic pressure, preventing excessive water loss and restoring cell volume. nih.gov

Beyond its role in osmoregulation, this compound is also involved in broader cellular stress responses. This compound deprivation has been shown to act as a form of nutrient stress, activating the integrated stress response, which includes the induction of autophagy. nih.gov This highlights this compound's importance not just in physical stress adaptation but also in metabolic stress signaling. nih.gov

This compound and its phosphorylated derivatives are deeply intertwined with cellular energy metabolism and mitochondrial function. mdpi.commdpi.comnih.gov They influence the balance between glycolysis and oxidative phosphorylation, ensuring that the cell's energy demands are met. mdpi.com

This compound pyrophosphates (PP-InsPs) , which are highly energetic molecules, have been shown to enhance cellular energetics by impacting both glycolysis and mitochondrial activity. nih.gov Disruptions in the synthesis of various this compound phosphates can lead to significant changes in metabolic functions, including alterations in mitochondrial morphology and respiratory activity. mdpi.com For example, the genetic deletion of the enzyme IP6K1 in yeast, which synthesizes this compound pyrophosphates, results in a threefold increase in cellular ATP and a shift towards a highly glycolytic state. mdpi.com

Furthermore, myo-inositol itself has been identified as a direct regulator of mitochondrial dynamics. duke.edunih.gov It can act as a natural inhibitor of mitochondrial fission, the process by which mitochondria divide. duke.edu This action is independent of its role as a precursor for phosphoinositides and occurs through the direct binding and inhibition of AMP-activated protein kinase (AMPK), a key energy sensor in the cell. duke.edunih.gov Under conditions of metabolic stress, cellular this compound levels can decline, leading to the activation of AMPK and subsequent mitochondrial fission. nih.gov This suggests that the ratio of AMP to this compound can be a critical determinant for AMPK activation, establishing this compound as a sensor that helps restrict mitochondrial fission. duke.edu

Inorganic phosphate (B84403) (Pi) is an essential macronutrient, critical for the synthesis of nucleic acids, phospholipids (B1166683), and the cellular energy currency, ATP. nih.govnih.gov Consequently, cellular phosphate levels must be tightly controlled. This compound pyrophosphates (PP-InsPs) have emerged as central signaling molecules in the regulation of phosphate homeostasis in eukaryotes. nih.govnih.gov

These molecules, which contain high-energy pyrophosphate bonds, are involved in sensing and responding to changes in cellular phosphate availability. researchgate.netmdpi.comfrontiersin.org In plants and other eukaryotes, PP-InsPs are thought to regulate the phosphate starvation response (PSR), a transcriptional program activated under low-phosphate conditions. researchgate.netnih.govvt.edu They function by binding to proteins that contain a specific sensor domain called the SPX domain. nih.govresearchgate.net This binding event can inhibit the activity of transcription factors that drive the expression of PSR genes, effectively turning the response off when phosphate is sufficient. researchgate.netnih.gov

The interplay between this compound pyrophosphates, ATP, and inorganic polyphosphate (polyP)—a polymer of phosphate groups—forms a complex regulatory network. nih.govnih.gov PP-InsPs can influence the synthesis of polyP, which acts as a buffer for cellular phosphate levels, thereby ensuring a stable supply for processes like ATP generation. nih.gov This intricate signaling nexus highlights the role of this compound pyrophosphates as key regulators linking cellular metabolism with phosphate availability. nih.govresearchgate.net

Table 2: this compound Compounds in Phosphate Sensing

Compound Role in Phosphate Homeostasis Mechanism of Action
This compound Pyrophosphates (PP-InsPs) Primary signaling molecules for phosphate sensing Bind to SPX domains on regulatory proteins to control the Phosphate Starvation Response (PSR)
This compound Hexakisphosphate (InsP₆) Precursor for PP-InsP synthesis and a major phosphate storage molecule (in seeds) Sequentially phosphorylated to generate PP-InsPs

The endoplasmic reticulum (ER) is the primary site for the synthesis and folding of secretory and transmembrane proteins. A disruption in its protein-folding capacity leads to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. In response, cells activate the unfolded protein response (UPR), a signaling network aimed at restoring ER homeostasis. nih.gov

This compound is fundamentally linked to the ER stress response. One of the three main ER stress sensors is the This compound-Requiring Enzyme-1 (IRE1) . nih.govcambridge.orgresearchgate.net As its name suggests, IRE1's initial discovery was linked to this compound metabolism in yeast. nih.govcambridge.org this compound is a crucial component of phosphatidylthis compound (PtdIns), a key phospholipid in ER membranes. cambridge.org A sufficient supply of PtdIns is necessary for the expansion of the ER membrane, which is a critical part of the adaptive response to ER stress. cambridge.orgcambridge.org

Depletion of this compound can induce hallmarks of ER stress, such as membrane stress and issues with protein degradation, even without activating all canonical UPR pathways. biorxiv.orgjsr.orgresearchgate.net This suggests that this compound deficiency can compromise ER function, leading to a state that mimics ER stress. cambridge.org In yeast, the UPR is known to be activated under this compound-limiting conditions and is involved in regulating the expression of INO1, the gene for the enzyme that synthesizes this compound-3-phosphate, the first step in this compound synthesis. biorxiv.orgnih.gov This creates a feedback loop where ER stress and this compound metabolism are closely co-regulated.

Modulation of Gene Expression and Nuclear Processes

While best known for their roles in the cytoplasm and at cellular membranes, this compound phosphates are also critical players within the cell nucleus, where they directly influence gene expression and other nuclear events. nih.govnih.gov

Various this compound polyphosphates, including This compound tetrakisphosphate (IP₄), this compound pentakisphosphate (IP₅), and this compound hexakisphosphate (IP₆) , have been implicated in the regulation of gene expression. wikipedia.org These highly charged molecules have been found to associate with a range of nuclear machinery, including:

Chromatin-remodeling complexes: this compound phosphates can modulate the activity of ATP-dependent chromatin-remodeling complexes, which are responsible for altering the structure of chromatin to make DNA more or less accessible for transcription. nih.gov

Gene regulatory factors: They have been linked to transcription factors, influencing their ability to regulate gene expression. nih.gov

mRNA export: this compound phosphates are involved in the process of exporting messenger RNA (mRNA) from the nucleus to the cytoplasm for translation. nih.gov

DNA repair: Evidence also points to a role for these molecules in the DNA repair machinery, highlighting their importance in maintaining genomic stability. nih.gov

The presence and function of this compound phosphate kinases and phosphatases within the nucleus suggest that a dynamic and localized cycle of this compound phosphate metabolism occurs in this compartment, allowing for the precise control of nuclear processes. nih.gov Although the direct mechanistic roles in many of these processes are still under investigation, it is clear that this compound phosphates act as important nuclear signals, adding another layer of complexity to their diverse cellular functions. nih.gov

Table 3: Mentioned Compound Names

Compound Name Abbreviation
This compound -
myo-inositol -
This compound 1,4,5-trisphosphate IP₃
This compound tetrakisphosphate IP₄
This compound pentakisphosphate IP₅
This compound hexakisphosphate IP₆
This compound pyrophosphates PP-InsPs
Phosphatidylthis compound 4,5-bisphosphate PIP₂
Phosphatidylthis compound PtdIns
Diacylglycerol DAG
This compound-3-phosphate I3P
AMP-activated protein kinase AMPK
This compound-Requiring Enzyme-1 IRE1
Inorganic polyphosphate polyP

Chromatin Remodeling and Gene Expression Regulation

This compound polyphosphates have emerged as significant regulators of chromatin remodeling, a process essential for the transcription of eukaryotic genes. nih.govnih.gov The structure of chromatin can be modified to either repress or activate gene transcription, and this compound compounds play a crucial role in this dynamic process.

Research in budding yeast has provided key insights into this regulatory function. Studies on the phosphate-responsive PHO5 gene identified that mutations in the ARG82/IPK2 gene, which encodes a nuclear this compound polyphosphate kinase, impair the remodeling of the PHO5 promoter chromatin. nih.govnih.gov In these mutant strains, the recruitment of ATP-dependent chromatin-remodeling complexes, such as SWI/SNF and INO80, to phosphate-responsive promoters is inefficient. nih.govnih.gov This suggests that this compound polyphosphates, specifically this compound tetrakisphosphate (IP4) and/or this compound pentakisphosphate (IP5), are necessary for the proper function of these remodeling complexes. nih.gov The production of these molecules appears to modulate the ability of the SWI/SNF and INO80 complexes to facilitate the induction of transcription for certain genes. nih.gov

The mechanism may involve the interaction of these this compound polyphosphates with transcription factors like Pho4 and Pho2, or with the chromatin itself, thereby influencing the accessibility of DNA to the transcriptional machinery. nih.gov

Key ComponentRole in Chromatin RemodelingSupporting Evidence
This compound Polyphosphates (IP4/IP5) Regulate the recruitment and activity of chromatin-remodeling complexes.Mutations in the this compound polyphosphate kinase gene ARG82/IPK2 impair chromatin remodeling at the PHO5 promoter in yeast. nih.govnih.gov
SWI/SNF Complex An ATP-dependent chromatin-remodeling complex that is not efficiently recruited to promoters in the absence of sufficient this compound polyphosphates. nih.govnih.govReduced recruitment to phosphate-responsive promoters in arg82 mutant strains. nih.govnih.gov
INO80 Complex Another ATP-dependent chromatin-remodeling complex whose recruitment is dependent on this compound polyphosphates. nih.govnih.govInefficient recruitment to phosphate-responsive promoters in arg82 mutant yeast. nih.govnih.gov

Nuclear RNA Export

The export of messenger RNA (mRNA) from the nucleus to the cytoplasm is a critical step in gene expression, and this compound compounds are key players in this process. A signaling pathway involving Phospholipase C and two this compound polyphosphate (IP) kinases leads to the production of this compound hexakisphosphate (IP6), which is essential for regulating the export of nuclear mRNA. tandfonline.com

The final step of mRNA export, the release of the mRNA from the nuclear pore complex (NPC) and its associated carrier proteins, is a critical point of regulation. tandfonline.com The DEAD-box helicase, Dbp5, plays a pivotal role in this release by promoting the dissociation of mRNA binding proteins, such as Mex67 (TAP in mammals), from the transcript after it has passed through the NPC. tandfonline.com The activity of Dbp5 is, in turn, activated by Gle1 and IP6. tandfonline.com

Genetic screens in yeast have identified that Phospholipase C (PLC1) and this compound phosphate kinase genes are necessary for proper mRNA export. tandfonline.com This underscores the importance of the this compound signaling pathway in ensuring the efficient transport of mature mRNA to the cytoplasm for translation. Furthermore, human this compound polyphosphate multikinase (IPMK) has been shown to regulate the nuclear export of specific transcripts, such as that for the DNA repair protein RAD51. researchgate.net The catalytic activity of IPMK is required for the recognition of a sequence motif in the RAD51 transcript by the mRNA export factor ALY. researchgate.net

Impact on Global Gene Regulation through this compound Levels

The cellular concentration of this compound is a major metabolic regulator that can have a profound impact on global gene expression. Studies in yeast have demonstrated that this compound levels affect the expression of hundreds of genes. nih.govbiorxiv.org This "this compound-less death" phenotype highlights its essential role as a metabolite. nih.gov In yeast, this compound robustly affects the transcription of genes related to phospholipid metabolism, the unfolded protein response, amino acid metabolism, and ribosome biogenesis. nih.govbiorxiv.org

In human cells, the knockout of ISYNA1, the gene encoding myo-inositol-3-P synthase 1, leads to this compound deficiency and significant changes in gene expression. nih.gov RNA-Seq analysis of these cells revealed that this compound depletion upregulates 191 genes and downregulates 108 genes. nih.gov Gene enrichment analysis showed that the most highly regulated pathways include mitogen-activated protein kinase (MAPK) signaling, amino acid metabolism, and endoplasmic reticulum protein processing. nih.gov This demonstrates that this compound is a critical regulator of global gene expression in mammalian cells as well. nih.govmdpi.com

OrganismEffect of this compound Depletion on Gene ExpressionPathways Affected
Yeast (Saccharomyces cerevisiae) Regulates hundreds of genes. nih.govbiorxiv.orgPhospholipid metabolism, unfolded protein response, amino acid metabolism, ribosome biogenesis. nih.govbiorxiv.org
Human (HEK293T cells) Upregulation of 191 genes and downregulation of 108 genes. nih.govMAPK signaling, amino acid metabolism, PPAR signaling, steroid biosynthesis, endoplasmic reticulum protein processing. nih.gov

Roles in Cellular Architecture and Dynamics

Cytoskeleton Assembly

This compound lipids, particularly phosphatidylthis compound 4,5-bisphosphate (PtdIns(4,5)P2), are key regulators of cytoskeleton assembly. oup.com The dynamic nature of the cytoskeleton is crucial for cell shape, motility, and intracellular transport, and its regulation by this compound compounds is a vital aspect of cellular function.

One of the initial findings in this area was that PtdIns(4,5)P2 can regulate the affinity of profilin for actin, thereby promoting the assembly of actin filaments from profilin-actin complexes. oup.comnih.gov Profilin is a protein that binds to actin monomers, and its activity is modulated by various intracellular mechanisms, including its interaction with this compound phospholipids at the plasma membrane. nih.gov This localization helps to define the sites of actin polymerization. nih.gov

This compound lipids can trigger changes in the cytoskeleton in response to cellular signals. oup.com The specificity of the interactions between different this compound lipid species and cytoskeletal proteins is confirmed by the identification of PtdIns(4,5)P2-binding sequences in these proteins. oup.com

Membrane Homeostasis and Protein Trafficking

Phosphoinositides are fundamental to the maintenance of membrane homeostasis and the regulation of protein trafficking. mdpi.comnih.gov They act as markers that define the identity of different cellular membranes and organelles, which is essential for the proper sorting and transport of proteins and lipids. researchgate.net

The synthesis of various phosphoinositide species is tightly regulated by specific lipid kinases and phosphatases, ensuring their distinct localization to different intracellular membranes. mdpi.com For example, phosphatidylthis compound 3-phosphate (PtdIns3P) is crucial for endosomal trafficking and autophagy. mdpi.com These lipids recruit and/or activate effector proteins that are involved in processes such as vesicular budding and membrane fusion. mdpi.com

This compound lipids are also linked to the transport of structural lipids. nih.gov For instance, phosphatidylthis compound 4-phosphate (PtdIns4P) is important for the function of lipid transfer proteins like CERT and OSBP, which are involved in the transport of ceramide and sterols, respectively. nih.gov The binding of PtdIns4P to the PH domain of these proteins helps to target them to the correct membrane, primarily the Golgi apparatus. nih.gov

Regulation of Exo- and Endocytosis

The processes of exocytosis and endocytosis, which are essential for secretion, nutrient uptake, and maintaining the balance of the plasma membrane, are tightly regulated by this compound compounds. nih.govembopress.org Phosphatidylthis compound 4,5-bisphosphate (PtdIns(4,5)P2) is a key player in both processes. nih.gov

In exocytosis, the synthesis of PtdIns(4,5)P2 is required for the ATP-dependent priming step of dense-core vesicle release. embopress.org In endocytosis, PtdIns(4,5)P2 is involved in the recruitment of components of the endocytic machinery, such as clathrin and dynamin. nih.gov

This compound hexakisphosphate (InsP6) has also been shown to promote dynamin I-mediated endocytosis in pancreatic β-cells. nih.gov InsP6 can inhibit the phosphoinositide phosphatase synaptojanin, leading to an accumulation of PIP2, which in turn promotes endocytosis. nih.gov Given that InsP6 also promotes exocytosis, it is suggested to have an integral role in linking these two processes to ensure membrane trafficking homeostasis. nih.gov The regulated exocytosis of the H+/myo-inositol symporter (HMIT) provides a mechanism for activity-dependent regulation of myo-inositol uptake, which is crucial for sustaining signaling and vesicular traffic activities. embopress.orgnih.gov The symporter is then endocytosed in a dynamin-dependent manner, making it available for subsequent cycles of stimulated exocytosis. embopress.orgnih.gov

ProcessRole of this compound CompoundsKey this compound Compounds
Exocytosis Required for the ATP-dependent priming of vesicles. embopress.orgPtdIns(4,5)P2, InsP6 nih.govembopress.org
Endocytosis Promotes dynamin I-mediated endocytosis and is involved in the recruitment of endocytic machinery. nih.govPtdIns(4,5)P2, InsP6 nih.gov
Membrane Trafficking Regulates the activity-dependent uptake of myo-inositol. embopress.orgnih.govmyo-inositol embopress.orgnih.gov

Inositol Homeostasis and Regulatory Mechanisms

Endogenous Synthesis, Catabolism, and Transmembrane Transport

Mammalian cells acquire inositol (B14025) through two primary routes: uptake from the extracellular environment and de novo synthesis. nih.gov The body's ability to synthesize, degrade, and transport this molecule is fundamental to maintaining the necessary intracellular levels for cellular processes. nih.gov

Endogenous Synthesis

The de novo synthesis of myo-inositol is a two-step enzymatic process that begins with a product of glycolysis, glucose-6-phosphate (G6P). wikipedia.orgalfa-chemistry.com

Isomerization: The first and rate-limiting step is the conversion of glucose-6-phosphate to myo-inositol-1-phosphate. This reaction is catalyzed by the enzyme myo-inositol-1-phosphate synthase (MIPS), which is encoded by the ISYNA1 gene. wikipedia.orgresearchgate.net

Dephosphorylation: Subsequently, myo-inositol-1-phosphate is dephosphorylated by the enzyme this compound monophosphatase (IMPase) to yield free myo-inositol. wikipedia.orgalfa-chemistry.com

In humans, the kidneys are the primary site of this compound synthesis, producing several grams per day, with other tissues like the testicles also contributing. wikipedia.org Emerging evidence suggests that this de novo synthesis may occur regardless of the availability of extracellular this compound, hinting that different pools of this compound could serve distinct cellular functions. ucl.ac.ukresearchgate.net

Catabolism

The primary pathway for myo-inositol catabolism is its oxidation to D-glucuronate, a reaction catalyzed by the kidney-specific enzyme myo-inositol oxygenase (MIOX). nih.gov This process is a key part of this compound clearance from the body. nih.gov The resulting D-glucuronate enters the glucuronate-xylulose (GX) pathway, followed by renal excretion. nih.gov Alterations in MIOX expression or activity can significantly impact this compound levels, potentially leading to renal and metabolic complications. nih.gov In some bacteria, the catabolism of myo-inositol is a more complex, multi-step process involving a series of enzymes encoded by the iol operon, ultimately converting it into intermediates like dihydroxyacetone phosphate (B84403) and acetyl-CoA. nih.govnih.gov

Transmembrane Transport

Due to its polar nature, this compound requires specific protein transporters to cross the lipid bilayer of cell membranes. youtube.com These transporters belong to the Solute Carrier (SLC) superfamily. guidetoimmunopharmacology.orgguidetopharmacology.org

Sodium/myo-inositol Cotransporters (SMIT): Two transporters, SMIT1 (encoded by SLC5A3) and SMIT2 (encoded by SLC5A11), couple the transport of myo-inositol into the cell with the influx of two sodium ions (Na⁺). reactome.orgnih.gov SMIT1 is widely expressed in tissues such as the brain, kidney, and pancreas, while SMIT2 is highly expressed in the small intestine, kidney, and heart. researchgate.net SMIT2 is also capable of transporting D-chiro-inositol. reactome.org

Proton/myo-inositol Cotransporter (HMIT): A third transporter, HMIT (encoded by SLC2A13), facilitates the transport of myo-inositol coupled with a proton (H⁺). nih.govreactome.org This transporter is predominantly expressed in the brain. guidetopharmacology.org

The regulation of these influx and efflux pathways is crucial for maintaining the high intracellular concentration of this compound relative to the extracellular environment. ucl.ac.ukwikipedia.org

Key Enzymes in this compound Synthesis and Catabolism

ProcessEnzymeGeneFunctionReference
Synthesismyo-inositol-1-phosphate synthase (MIPS)ISYNA1Converts Glucose-6-Phosphate to myo-inositol-1-phosphate. wikipedia.orgresearchgate.net
SynthesisThis compound Monophosphatase (IMPase)IMPA1Dephosphorylates myo-inositol-1-phosphate to free myo-inositol. wikipedia.orgalfa-chemistry.com
Catabolismmyo-inositol oxygenase (MIOX)MIOXOxidizes myo-inositol to D-glucuronate. nih.gov

Major this compound Transporters

TransporterGeneMechanismPrimary LocationReference
SMIT1SLC5A3Na⁺/myo-inositol cotransportBrain, Kidney, Pancreas, Lungs reactome.orgresearchgate.net
SMIT2SLC5A11Na⁺/myo-inositol & D-chiro-inositol cotransportSmall Intestine, Kidney, Heart reactome.orgresearchgate.net
HMITSLC2A13H⁺/myo-inositol cotransportBrain reactome.orgguidetopharmacology.org

Disturbances in this compound Homeostasis and Associated Pathologies

The perturbation of this compound homeostasis, whether through impaired synthesis, altered catabolism, or defective transport, is implicated in a wide array of human diseases. nih.govnih.gov Such imbalances can lead to a depletion or abnormal accumulation of this compound and its derivatives, disrupting the numerous signaling pathways they regulate. biorxiv.org

Metabolic Disorders:

Diabetes and Insulin (B600854) Resistance: Intracellular myo-inositol depletion is a common feature in diabetic subjects. nih.gov This depletion, driven by competitive inhibition from high glucose and increased renal clearance, contributes to insulin resistance in tissues like muscle, liver, and fat. bmj.comnih.gov The resulting deficiency in this compound-derived second messengers, which are crucial for insulin signal transduction, is linked to the pathogenesis of metabolic syndrome and diabetic complications like diabetic nephropathy. nih.govwikipedia.org

Polycystic Ovary Syndrome (PCOS): PCOS is strongly associated with a dysregulation of this compound metabolism. nih.gov A key issue appears to be a defective epimerization of myo-inositol to D-chiro-inositol within the ovary. nih.gov This leads to an altered ratio of these two isomers, contributing to both the metabolic (insulin resistance) and reproductive (hyperandrogenism, anovulation) features of the syndrome. nih.govresearchgate.net

Neurological and Psychiatric Disorders:

Bipolar Disorder: The "this compound depletion hypothesis" is a key theory for the action of mood-stabilizing drugs like lithium. researchgate.net These drugs are thought to work by inhibiting this compound monophosphatase (IMPase), thereby reducing the recycling of this compound and dampening the phosphoinositide signaling cycle, which is hyperactive during manic phases. researchgate.netwikipedia.org

Alzheimer's Disease: Research has pointed to the dysregulation of this compound polyphosphate 5-phosphatase OCRL in the brains of Alzheimer's patients. nih.gov This disruption is linked to impaired autophagy, a critical cellular cleaning process, and the progression of tau pathology, a hallmark of the disease. nih.gov

Depression: Some studies suggest that individuals with depression may have lower-than-normal levels of this compound in their brains, indicating a potential role for this compound in the pathophysiology of mood disorders. clevelandclinic.org

Other Conditions:

Hypothyroidism: Myo-inositol is important for thyroid hormone synthesis, and patients with hypothyroidism appear to have a higher demand for it. wikipedia.org Depletion of myo-inositol may be a predisposing factor for the development of hypothyroidism. researchgate.net

Cancer: this compound depletion has been investigated as a potential factor in certain cancers. nih.gov Disruption of both de novo synthesis and transport has been shown to induce cell death in some cancer cell lines. biorxiv.org

Pathologies Associated with Disturbed this compound Homeostasis

PathologyNature of this compound DisturbanceReference
Metabolic Syndrome / Type 2 DiabetesIntracellular depletion of myo-inositol due to competitive inhibition by glucose and increased renal clearance. nih.govbmj.com
Polycystic Ovary Syndrome (PCOS)Dysregulation of the myo-inositol to D-chiro-inositol ratio in the ovary; tissue-specific insulin resistance to this compound's actions. nih.gov
Bipolar DisorderThe therapeutic effect of lithium is linked to the depletion of myo-inositol, which dampens overactive signaling pathways. researchgate.netwikipedia.org
Alzheimer's DiseaseDysregulation of this compound phosphatase enzymes (e.g., OCRL), contributing to impaired autophagy and tau pathology. nih.gov
HypothyroidismIncreased cellular demand for myo-inositol; depletion may predispose to the condition. wikipedia.orgresearchgate.net

Inositol in Specific Biological Systems and Processes

Neurobiology and Central Nervous System (CNS) Function

Inositol (B14025), a carbocyclic sugar, is a vital component in the intricate workings of the central nervous system (CNS). It participates in a multitude of cellular processes, from maintaining osmotic balance to influencing the very connections between neurons. This section delves into the specific roles of this compound within the neurobiological landscape, exploring its functions as an osmolyte, a regulator of neuronal and glial activity, a promoter of synaptic plasticity, a key player in neurotransmitter release, and its implications in various neurological disorders.

Myo-Inositol as a Clinically Relevant Osmolyte in the CNS

Myo-inositol is one of the most abundant metabolites in the human brain and functions as a crucial organic osmolyte, primarily localized within glial cells. nih.govnih.gov Osmolytes are compounds that cells use to maintain their volume and pressure against osmotic stress. In the brain, myo-inositol plays a critical role in osmoregulation, helping to protect brain cells from damage caused by changes in osmotic pressure. neurology.org

During periods of osmotic stress, such as hypernatremia (high sodium concentration in the blood), the brain accumulates myo-inositol to balance the intracellular and extracellular osmolality. bohrium.com Conversely, in conditions of hyponatremia (low sodium concentration), the brain reduces its myo-inositol content to prevent cellular swelling and edema. bohrium.com This regulation of myo-inositol transport across the plasma membrane is essential for preserving osmotic balance. nih.gov The concentration of myo-inositol is known to be altered in a variety of brain disorders, highlighting its clinical relevance. nih.govnih.gov

Regulation of Neuronal and Glial Activity

The fluctuation of this compound levels within the extracellular and intracellular compartments of the brain plays a significant role in regulating the activity of both neurons and glial cells. mdpi.comnih.gov Glial cells, particularly astrocytes, contain high concentrations of myo-inositol. mdpi.com This has led to the use of myo-inositol as a marker for gliosis, a process involving the activation of glial cells in response to CNS injury, in demyelinating lesions. encyclopedia.pub

This compound and its derivatives are integral to the communication and metabolic coupling between glial cells and neurons. mdpi.com For instance, astrocytes modulate synaptic functions through the reuptake of neurotransmitters and the release of gliotransmitters, processes that can be influenced by this compound-related signaling pathways. jneurosci.org The bidirectional exchange of ions, neurotransmitters, and metabolites between glia and neurons is fundamental for normal nervous system function, and this compound is a key player in these interactions. mdpi.com

Synaptic Plasticity and Neuronal Connectivity Development

Recent research has illuminated the significant role of myo-inositol in promoting the formation and maturation of synapses, the connections between neurons that are fundamental to learning and memory. Studies have shown that myo-inositol promotes synapse abundance in both human and rat excitatory neurons in a dose-dependent manner. nih.govnih.gov

Mechanistically, myo-inositol appears to enhance the ability of neurons to respond to the transsynaptic interactions that induce the formation of synapses. nih.govnih.gov Dietary supplementation with myo-inositol in animal models has been shown to enlarge excitatory postsynaptic sites in the developing cortex. nih.govnih.gov Furthermore, myo-inositol has been found to be bioactive in mature brain tissue, where it can increase the number and size of postsynaptic specializations and the density of excitatory synapses. nih.govnih.gov These findings underscore the importance of myo-inositol in both the development and the ongoing plasticity of neuronal connectivity. scispace.com

Impact of Myo-Inositol on Neuronal Connectivity

Experimental ModelKey FindingReference
Human and Rat Neurons (in vitro)Promoted synapse abundance in a dose-dependent manner. nih.govnih.gov
Developing Mice (in vivo)Dietary supplementation enlarged excitatory postsynaptic sites in the cortex. nih.govnih.gov
Mature Mouse Hippocampal Slices (ex vivo)Increased the number and size of postsynaptic specializations and excitatory synapse density. nih.govnih.gov

This compound Phosphate (B84403) Signaling in Neurotransmitter Release and Synaptic Vesicle Trafficking

This compound phosphates, derived from the phosphorylation of this compound, are critical second messengers in the signal transduction pathways that govern neurotransmitter release and the recycling of synaptic vesicles. The phosphoinositide (PI) signaling pathway is intimately involved in the intricate process of synaptic vesicle cycling, which is essential for sustained synaptic transmission.

The coordination of synaptic vesicle exocytosis (release of neurotransmitters) and endocytosis (recycling of vesicle components) is tightly regulated. nih.gov Phosphoinositides, such as phosphatidylthis compound 4,5-bisphosphate (PI(4,5)P2), play a crucial role in membrane trafficking at the synapse. hbku.edu.qanih.gov For example, the enzyme synaptojanin 1, a polyphosphoinositide phosphatase, is a major presynaptic protein involved in the endocytic phase of vesicle recycling. hbku.edu.qanih.gov Deficiencies in this enzyme lead to an accumulation of clathrin-coated vesicles and impaired synaptic function. hbku.edu.qanih.gov Furthermore, this compound pyrophosphates, such as 5-diphosphothis compound pentakisphosphate (5-IP7), have been shown to regulate presynaptic vesicle cycling, with evidence suggesting they can suppress synaptic vesicle exocytosis. nih.gov The endosomal signaling lipid phosphatidylthis compound 3-phosphate (PI(3)P) also controls excitatory neurotransmission and the synaptic vesicle cycle. fu-berlin.de

This compound Metabolism and Neurological Disorders

Alterations in this compound metabolism have been implicated in the pathophysiology of a range of neurological and psychiatric disorders. nih.gov The disruption of pathways controlling intracellular calcium levels, including those involving the second messenger this compound 1,4,5-trisphosphate (InsP3), is a feature of some neurodegenerative diseases. nih.gov Mutations in genes expressed in the CNS that are part of the InsP3 pathway can lead to neurological disorders. nih.gov

An imbalance of myo-inositol has been observed in several psychiatric conditions. mdpi.com For instance, elevated levels of myo-inositol have been documented in glioblastomas and are considered a marker of gliosis in demyelinating diseases. encyclopedia.pub In Alzheimer's disease, patients have been found to have higher concentrations of myo-inositol in their brains compared to healthy individuals. encyclopedia.pub

Imaging and biomolecular studies have consistently pointed to the involvement of this compound levels in the pathogenesis of mood disorders, including major depressive disorder and bipolar disorder. nih.gov Some research suggests that individuals with depression have lower levels of this compound in their brains. clevelandclinic.org

In the context of bipolar disorder, brain this compound levels appear to fluctuate with mood state. Higher myo-inositol signals have been detected in the brains of patients during manic phases, while significantly lower levels have been identified in the frontal cortex during depressive phases. nih.gov Postmortem studies of individuals with bipolar disorder have also revealed decreased myo-inositol levels in the frontal cortex. nih.gov The "this compound depletion hypothesis" posits that mood-stabilizing drugs like lithium and valproic acid may exert their therapeutic effects by depleting intracellular this compound, thereby suppressing phosphoinositide signaling. nih.gov

Altered Myo-Inositol Levels in Mood Disorders

DisorderBrain RegionObserved Change in Myo-InositolReference
DepressionGeneral BrainLower levels suggested. clevelandclinic.org
Bipolar Disorder (Manic Phase)General BrainHigher signals detected. nih.gov
Bipolar Disorder (Depressive Phase)Frontal CortexSignificantly lower levels. nih.gov
Bipolar Disorder (Postmortem)Frontal CortexDecreased levels. nih.gov
Involvement in Alzheimer's Disease and Beta-Amyloid Protein Stabilization

This compound and its stereoisomers have been investigated for their potential role in the pathology of Alzheimer's disease, particularly concerning the aggregation of the beta-amyloid (Aβ) peptide, a hallmark of the disease. austinpublishinggroup.com Research indicates that specific this compound isomers, namely epi-inositol and scyllo-inositol, can interact with and stabilize non-toxic, soluble oligomeric forms of Aβ. mdpi.comnih.gov This interaction inhibits the lateral stacking of Aβ peptides into the toxic amyloid fibrils that contribute to neural damage. austinpublishinggroup.com

Circular dichroism spectroscopy studies have demonstrated that epi- and scyllo-inositol can induce a structural transition in the Aβ42 peptide from a random coil to a beta-sheet structure, a key step in fibril formation. nih.gov However, this induced structure is part of a small, stable, and non-toxic aggregate. nih.gov Electron microscopy has confirmed that this compound stabilizes these small Aβ42 aggregates. nih.gov This complexation of Aβ by this compound stereoisomers has been shown to attenuate the neurotoxic effects of the peptide in both nerve growth factor-differentiated PC-12 cells and primary human neuronal cultures. nih.gov The mechanism involves this compound binding to the surface of Aβ protofibrils, which prevents their further aggregation. austinpublishinggroup.com In contrast, myo-inositol, the most abundant isomer in the brain, was also found to induce a beta-structure in Aβ42 and stabilize a soluble micelle form. nih.gov

This compound StereoisomerEffect on Beta-Amyloid (Aβ) ProteinObserved Outcome
scyllo-InositolBinds to the surface of Aβ protofibrils, stabilizing non-toxic oligomers. austinpublishinggroup.commdpi.comInhibits the aggregation into toxic amyloid fibrils. austinpublishinggroup.com
epi-InositolInduces a structural transition in Aβ42 and stabilizes small aggregates. nih.govAttenuates Aβ-induced neurotoxicity. nih.gov
myo-InositolInduces beta-structure in Aβ42 and stabilizes a soluble micelle. nih.govComplexes with Aβ42 in vitro to form a small stable micelle. nih.gov
chiro-InositolUnable to induce a structural transition in Aβ42. nih.govNo significant stabilizing effect observed on Aβ aggregates. nih.gov
Myo-Inositol Transporter Alterations and Schizophrenia

Evidence suggests a link between the pathophysiology of schizophrenia and alterations in myo-inositol and its transport system in the brain. nih.govresearchgate.net Brain myo-inositol levels are regulated by three distinct transporters: SMIT1 (encoded by the gene SLC5A3), SMIT2 (encoded by SLC5A11), and HMIT (encoded by SLC2A13). nih.gov These transporters exhibit differential distribution in the brain; SMIT1 and HMIT are primarily expressed in individual neurons, while SMIT2 is expressed in non-neuronal cells. nih.govnih.gov

Research examining mRNA expression of these transporters in patients with schizophrenia has revealed significant changes that are specific to the diagnosis and brain region. nih.govnih.gov Studies have linked depressive symptoms in individuals with schizophrenia to lower levels of myo-inositol. researchgate.net Furthermore, animal models provide supporting evidence for this connection. nih.gov Germline deletion of the Slc5a3 gene (which codes for SMIT1) in mice results in behavioral deficits that mirror certain symptoms of schizophrenia. nih.govnih.gov These findings support a strong correlation between the expression of myo-inositol transporters and schizophrenia, suggesting that brain region-specific aberrations in one or more of these transporters may contribute to the symptomatic pattern of the disorder. nih.gov

Myo-Inositol TransporterGenePrimary Location in BrainRelevance to Schizophrenia
SMIT1SLC5A3Neurons nih.govnih.govGenetic deletion in mice produces behavioral deficits mirroring some schizophrenia symptoms. nih.gov
SMIT2SLC5A11Non-neuronal cells nih.govnih.govExpression is significantly changed in schizophrenia in a brain region-specific manner. nih.gov
HMITSLC2A13Neurons nih.govnih.govExpression is significantly changed in schizophrenia in a brain region-specific manner. nih.gov
This compound's Protective Role in Neural Tube Defects

This compound has emerged as a molecule of interest for its potential role in preventing neural tube defects (NTDs), particularly those that are not responsive to folic acid supplementation. nih.govgosh.nhs.uk While peri-conceptional folic acid is effective in preventing a proportion of NTDs, a significant number of cases still occur, suggesting that other factors are involved. gosh.nhs.ukcambridge.org Evidence from both animal and human studies suggests that this compound may offer an additional protective mechanism. nih.govnih.gov In a key genetic mouse model of NTDs, this compound was shown to prevent these defects. nih.gov

Human studies, such as the Prevention of Neural Tube defects by this compound (PONTI) pilot trial, have provided further insights. nih.govgosh.nhs.uk This research investigated women at high risk for NTD recurrence. In a non-randomized part of a study, women who had previously had at least one pregnancy affected by an NTD despite taking folic acid, subsequently had seventeen pregnancies while taking this compound plus folic acid, resulting in seventeen babies born without an NTD. nih.gov The randomized portion of the PONTI pilot study found no NTDs among the fourteen pregnancies in the group supplemented with both this compound and folic acid. nih.gov In contrast, one NTD recurred among the nineteen pregnancies in the group receiving only high-dose folic acid. nih.govnih.gov These findings support the concept that this compound could play a key role in the prevention of NTDs that are non-responsive to folic acid. nih.govmedcytjournals.com

Study GroupSupplementationNumber of PregnanciesNumber of NTD Occurrences
PONTI Pilot Study (Randomized)This compound + Folic Acid140 nih.gov
PONTI Pilot Study (Randomized)Folic Acid Only191 nih.gov
Observational Cohort (Non-Randomized)This compound + Folic Acid170 nih.gov

Endocrine System Modulation

This compound in Insulin (B600854) Signal Transduction and Sensitivity

This compound plays a fundamental role as a second messenger in the insulin signaling pathway, thereby influencing glucose metabolism and insulin sensitivity. mdpi.comnih.gov Two main stereoisomers, myo-inositol (MI) and D-chiro-inositol (DCI), are key components of this process. frontiersin.org They are precursors to this compound phosphoglycans (IPGs), which are released upon insulin stimulation and act as mediators of insulin action. nih.govresearchgate.net

Upon activation of the insulin receptor, a specific phospholipase C hydrolyzes glycosylphosphatidylthis compound (GPI) in the cell membrane, releasing IPGs. nih.gov These IPGs contain either MI (termed IPG-A) or DCI (termed IPG-P). nih.gov

IPG-P (containing DCI) stimulates key enzymes in glucose metabolism, such as pyruvate (B1213749) dehydrogenase phosphatase, which in turn activates pyruvate dehydrogenase, enhancing oxidative glucose metabolism. nih.gov

IPG-A (containing MI) inhibits enzymes like protein kinase A, which opposes insulin's effects. nih.gov

A deficiency in DCI has been linked to insulin resistance, as an insulin-sensitive epimerase that converts MI to DCI can be compromised in such states. frontiersin.org Inositols and their derivatives participate in the activation of downstream signaling molecules like Akt, which promotes the translocation of GLUT4 glucose transporters to the cell membrane, facilitating glucose uptake. nih.gov Clinical data have supported the beneficial effects of this compound in insulin-resistant conditions by helping to reduce glycemia and hyperinsulinemia. nih.gov

Regulation of Thyroid Hormone Synthesis and Function

Myo-inositol is an essential component in the physiology of the thyroid gland, acting as a crucial second messenger in the signaling pathway of the thyroid-stimulating hormone (TSH). researchgate.netegoipcos.com The synthesis of thyroid hormones, triiodothyronine (T3) and thyroxine (T4), is a complex process that depends on the generation of hydrogen peroxide (H₂O₂). nih.gov Myo-inositol is integral to this step. researchgate.net

When TSH binds to its receptor on the surface of thyrocytes, it activates two main signaling cascades: the cAMP pathway and the phospholipase C (PLC)-dependent this compound phosphate Ca²⁺/diacylglycerol (DAG) pathway. nih.gov Myo-inositol is the precursor for phosphatidylthis compound 4,5-bisphosphate (PIP2), which is hydrolyzed to generate this compound trisphosphate (IP3) and DAG. researchgate.netegoipcos.com This IP3-mediated pathway is essential for producing the H₂O₂ required for the organification of iodine—a critical step in thyroid hormone synthesis. nih.govcasi.org Consequently, a depletion of myo-inositol or an impairment in this signaling pathway can disrupt thyroid hormone production and may lead to conditions like hypothyroidism. researchgate.netegoipcos.com Clinical studies have shown that treatment with myo-inositol, often in combination with selenium, can lead to a significant decrease in TSH levels in patients with subclinical hypothyroidism. researchgate.net This reduction is often accompanied by a decline in antithyroid autoantibodies. researchgate.netegoipcos.com

This compound Involvement in Gonadotropin Signaling and Estradiol (B170435)/LH Regulation

This compound is a key second messenger in the signaling pathways of gonadotropins, which are central to reproductive function. karger.comresearchgate.net The signal from the hypothalamus, Gonadotropin-releasing hormone (GnRH), triggers the release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) from the pituitary gland, and it utilizes this compound for its downstream effects. naturecurefamilyhealth.com Phospholipids (B1166683) containing myo-inositol are precursors for the second messengers that mediate the actions of these hormones. karger.com

In the ovaries, gonadotropins regulate steroidogenesis. researchgate.net FSH primarily acts on granulosa cells, while LH signaling mainly involves theca cells. researchgate.net this compound's role as a second messenger is crucial for these processes. For instance, estradiol can modulate the gonadotrope's response to GnRH by reducing the number of GnRH receptors and decreasing the efficiency of coupling these receptors to the generation of this compound phosphate. nih.gov

Studies have shown that this compound can modulate ovarian steroidogenesis and influence hormone levels. mdpi.com In women with Polycystic Ovary Syndrome (PCOS), myo-inositol has been observed to decrease serum concentrations of LH. karger.com In postmenopausal women, myo-inositol was found to enhance the inhibitory effect of metformin (B114582) on gonadotropin production, leading to a reduction in both FSH and LH levels. karger.com This suggests that this compound plays a significant role in the feedback mechanisms that regulate the hypothalamic-pituitary-gonadal axis. naturecurefamilyhealth.com

This compound in Reproductive Physiology

This compound, a carbocyclic sugar, plays a significant role in various physiological processes, including reproductive health. Its isomers, primarily myo-inositol (MI) and D-chiro-inositol (DCI), are integral components of signaling pathways that govern reproductive events in both males and females.

Role in Oocyte Maturation and Quality

This compound is a key player in oocyte maturation, the process by which an oocyte develops to a stage where it can be fertilized. Myo-inositol, in particular, is a precursor for the synthesis of this compound phospholipids, which are crucial for generating intracellular signals that regulate oocyte development. oup.com High concentrations of myo-inositol in the follicular fluid are associated with improved oocyte and embryo quality. centerforhumanreprod.com

Research has demonstrated that myo-inositol supplementation can enhance oocyte quality, especially in individuals with conditions like Polycystic Ovary Syndrome (PCOS). pharmarte.comnih.gov In vitro studies have shown that adding myo-inositol to the maturation medium can improve the kinetics of germinal vesicle breakdown, a key step in oocyte maturation. oup.com Furthermore, treatment with D-chiro-inositol has been found to positively affect oocyte and embryo quality in animal models. mdpi.com It is suggested that this compound's role in improving insulin sensitivity contributes to better oocyte quality. pharmarte.com Studies have indicated that myo-inositol supplementation is associated with an increased number of oocytes collected after ovarian stimulation and a reduction in the number of immature oocytes. pharmarte.comnih.gov

This compound TypeObserved Effects on Oocyte Maturation and Quality
Myo-inositol - Improves oocyte and embryo quality. centerforhumanreprod.com- Enhances the kinetics of germinal vesicle breakdown. oup.com- Increases the number of mature oocytes retrieved during IVF cycles. pharmarte.comnih.gov- Associated with improved follicle-stimulating hormone (FSH) signaling. centerforhumanreprod.com
D-chiro-inositol - Positively affects oocyte and blastocyst quality in animal studies. mdpi.com- Increases the expression of genes involved in early ovarian folliculogenesis. mdpi.com

Modulation of Ovarian Steroidogenesis

Inositols, acting as second messengers for insulin and other hormones, are deeply involved in the biosynthesis of steroid hormones in the ovaries. egoipcos.com The balance between myo-inositol and D-chiro-inositol is crucial for maintaining the proper homeostasis of steroids. egoipcos.com

Myo-inositol has been shown to enhance the expression of the aromatase enzyme and the FSH receptor, both of which are critical for estrogen production. nih.gov Conversely, D-chiro-inositol appears to promote the synthesis of androgens in the theca cells while down-regulating aromatase and estrogen expression in granulosa cells. nih.gov An imbalance in the MI to DCI ratio, often seen in conditions with insulin resistance, can lead to hyperandrogenism. egoipcos.com Studies in animal models have shown that a combination of myo-inositol and D-chiro-inositol can help restore normal steroidogenesis by down-regulating androgenic enzymes and re-establishing a physiological response of aromatase and the FSH receptor. nih.govmdpi.com This modulation of steroidogenesis is a key mechanism through which this compound exerts its effects on ovarian function. nih.gov

Effects on Spermatogenesis and Sperm Performance

This compound also plays a vital role in male reproductive physiology, specifically in spermatogenesis and sperm function. Myo-inositol is produced by Sertoli cells in the testes and is involved in regulating sperm motility, capacitation, and the acrosome reaction. researchgate.net

Several studies have highlighted the positive effects of myo-inositol on sperm parameters. It has been shown to improve sperm motility and mitochondrial function. mdpi.comnih.gov In vitro studies have demonstrated that both D-chiro-inositol and myo-inositol can improve the mitochondrial membrane potential of human spermatozoa. mdpi.com Furthermore, myo-inositol has been observed to enhance sperm concentration, progressive motility, and morphology. researchgate.net Research suggests that myo-inositol acts both directly on sperm and on the process of spermatogenesis to improve sperm performance, facilitating the transition from an uncapacitated to a capacitated state, which is necessary for fertilization. tandfonline.comnih.gov

ParameterEffect of Myo-Inositol
Sperm Motility Increased total and progressive motility. nih.govtandfonline.com
Sperm Concentration Reports of increased sperm concentration. researchgate.net
Sperm Morphology Potential for improvement in sperm morphology. nih.gov
Mitochondrial Function Improved mitochondrial membrane potential. mdpi.com
Capacitation Facilitates the switch to a capacitated state. tandfonline.comnih.gov

This compound Functions in Plant Biology

Myo-inositol is a ubiquitous molecule in plants, serving as a precursor for a wide array of this compound derivatives that are critical for numerous biochemical and physiological processes. researchgate.netresearchgate.net

Roles in Normal Growth and Development

This compound is indispensable for the normal growth and development of plants. researchgate.net It is a fundamental component in several key areas of plant life:

Cell Wall Biosynthesis: An oxidized form of this compound is a primary precursor for the synthesis of uronic acid and pentose, which are essential components of cell wall polysaccharides. plantcelltechnology.comlebanonturf.com

Phosphate Storage: In seeds, phosphorus is stored as this compound hexaphosphate (IP6), also known as phytic acid. This provides a vital nutrient reserve for the early stages of seedling growth. plantcelltechnology.comlebanonturf.com

Hormone Transport and Storage: Myo-inositol can conjugate with plant hormones, such as auxins, to form temporarily inactive complexes. This allows for the safe storage and transport of these hormones to target tissues. lebanonturf.com

Stress Response: this compound and its derivatives contribute to protecting plants against environmental stresses like high salinity by defending cellular structures from reactive oxygen species and controlling intracellular water pressure. plantcelltechnology.comlebanonturf.com

Involvement in the Phosphatidylthis compound Signaling Pathway in Plants

Myo-inositol is a central component of the phosphatidylthis compound (PI) signaling pathway in plants, a crucial system for cell-to-cell communication and responding to environmental stimuli. lebanonturf.comnih.gov This pathway involves the phosphorylation of phosphatidylthis compound (PtdIns) to form various phosphoinositides. aocs.org

Unlike in animals, the plant PI signaling pathway has some distinct features. While the canonical pathway involving the hydrolysis of phosphatidylthis compound 4,5-bisphosphate (PtdInsP2) by phospholipase C (PLC) to generate this compound 1,4,5-trisphosphate (InsP3) and diacylglycerol (DAG) exists, plants often utilize the phosphorylated products of these molecules as second messengers. researchgate.net For instance, DAG can be phosphorylated to form phosphatidic acid, and InsP3 can be further phosphorylated to this compound polyphosphates like InsP6, both of which act as important signaling molecules. researchgate.netfrontiersin.org This pathway is implicated in a variety of plant responses, including gravitropism in roots and the regulation of stomatal pore pressure, which controls wilting. lebanonturf.comfrontiersin.org

Plant ProcessRole of this compound and its Derivatives
Cell Wall Synthesis Precursor for polysaccharides. plantcelltechnology.comlebanonturf.com
Nutrient Storage Forms this compound hexaphosphate (phytic acid) for phosphate storage in seeds. plantcelltechnology.comlebanonturf.com
Hormone Regulation Involved in the storage and transport of auxins. lebanonturf.com
Stress Tolerance Protects against salt stress. plantcelltechnology.comlebanonturf.com
Signal Transduction Key component of the phosphatidylthis compound signaling pathway. lebanonturf.comnih.gov

Contributions to Auxin Storage, Transport, and Phytic Acid Biosynthesis

Myo-inositol plays a pivotal role in fundamental plant processes, including the regulation of hormonal homeostasis and the storage of essential nutrients. It serves as a key molecule in the storage and transport of auxins and as the direct precursor for phytic acid, the primary phosphorus reserve in seeds.

Auxin Storage and Transport

The regulation of auxin, a critical plant hormone controlling growth and development, is partially managed through its conjugation with myo-inositol. lebanonturf.complantcelltechnology.com This process allows the plant to maintain a pool of inactive auxin that can be stored and transported to target tissues without initiating a physiological response. lebanonturf.compreprints.org The primary auxin, Indole-3-acetic acid (IAA), forms ester conjugates with myo-inositol. mdpi.com These IAA-myo-inositol conjugates are temporarily inactive, effectively serving as a storage and transport form of the hormone. lebanonturf.comresearchgate.net

This mechanism provides a way to control the availability of active auxin, ensuring it is not functional at the wrong time or place. lebanonturf.com Enzymes capable of conjugating myo-inositol to auxin have been identified and isolated in plants like corn. lebanonturf.com Similarly, enzymes that release free, active IAA from its this compound conjugate have also been found, highlighting a dynamic system of hormone regulation. lebanonturf.comresearchgate.net The transport of these inactive conjugates allows for the safe, long-distance phloem transport of auxin to various parts of the plant where it may be needed. preprints.org Studies on Arabidopsis mutants have shown that while some components of the this compound polyphosphate pathway are critical for auxin responses, they may not directly affect auxin synthesis or polar transport levels, suggesting a more complex regulatory role. nih.gov

Phytic Acid Biosynthesis

Myo-inositol is the foundational molecule for the synthesis of phytic acid (myo-inositol hexakisphosphate or InsP₆), the major storage form of phosphorus in the seeds of most plants. plantcelltechnology.comnih.govnih.gov Phytic acid can account for up to 90% of the total phosphorus in a seed, where it is stored in cellular organelles called globoids, often complexed with minerals. lebanonturf.comnih.gov During germination, this stored phosphorus is released by the action of phytase enzymes, providing the necessary nutrients for the growing seedling. lebanonturf.comnih.gov

The biosynthesis of phytic acid is a sequential phosphorylation process starting with myo-inositol. nih.gov The pathway is catalyzed by a series of kinases that add phosphate groups to the this compound ring. The first committed step is the conversion of glucose-6-phosphate to myo-inositol-1-phosphate, catalyzed by d-myo-inositol-3-phosphate synthase (MIPS). nih.govnih.gov This is followed by dephosphorylation to form free myo-inositol. nih.gov Subsequently, a cascade of this compound phosphate kinases (IPKs) and other kinases progressively phosphorylates the this compound ring to ultimately form InsP₆. mdpi.com In plants, this synthesis can occur through both lipid-dependent and lipid-independent pathways, with the latter being predominant in seeds. researchgate.net

Table 1: Key Enzymes in Phytic Acid Biosynthesis

EnzymeAbbreviationFunction
d-myo-inositol-3-phosphate synthaseMIPSCatalyzes the conversion of glucose-6-phosphate to myo-inositol-1-phosphate, the first step in myo-inositol synthesis. nih.govnih.gov
This compound monophosphataseIMPDephosphorylates myo-inositol-1-phosphate to produce free myo-inositol. nih.gov
This compound polyphosphate kinasesIPKsA family of enzymes that sequentially phosphorylate myo-inositol and its phosphorylated intermediates to produce phytic acid (InsP₆). mdpi.com
Phytase-Hydrolyzes stored phytic acid during germination to release inorganic phosphate and myo-inositol for the seedling. lebanonturf.comnih.gov

Glycosylthis compound Phosphoceramide (GIPC) Metabolism and its Degradation Products

Glycosylthis compound phosphoceramides (GIPCs) are the most abundant sphingolipids in plants and fungi, playing crucial roles in membrane structure and signaling. nii.ac.jpmdpi.com Unlike animals, where sphingomyelin (B164518) is the major sphingophospholipid, plants utilize GIPCs. nii.ac.jp The complex structure of GIPCs consists of a ceramide backbone linked via a phosphodiester bond to an this compound head, which is further decorated with a glycan structure. nii.ac.jpmdpi.com While widely distributed throughout the plant kingdom, the metabolism and degradation of these vital lipids are areas of ongoing research. nii.ac.jp

GIPC Metabolism and Degradation

The breakdown of GIPCs is a critical process that generates bioactive molecules. This degradation is primarily carried out by specific phospholipases. Upon tissue homogenization or in response to cellular signals, GIPCs can be hydrolyzed at different positions on the phosphodiester bond. oup.comnih.gov

Two key enzymatic activities have been identified in the degradation of GIPCs in plants:

GIPC-specific Phospholipase D (GIPC-PLD): This enzyme hydrolyzes the phosphodiester bond to produce phytoceramide-1-phosphate (PC1P) and a glycosylated this compound. nii.ac.jpnih.gov PC1P is a bioactive lipid that has been detected in various plant tissues, particularly those with high GIPC-PLD activity. nih.govcore.ac.uk

GIPC-specific Phospholipase C (IPC-PLC): This enzyme cleaves the bond between the phosphate and the this compound ring, yielding a ceramide and a phosphothis compound glycan. nii.ac.jpoup.com

Research has shown that upon tissue damage in cruciferous plants like cabbage and Arabidopsis thaliana, a significant decrease in GIPCs is met with a corresponding increase in PC1P and phytoceramide, indicating the concurrent action of both GIPC-PLD and IPC-PLC. oup.comnih.gov In other plants, such as carrots, the degradation primarily leads to an increase in phytoceramide. nih.gov

The activity of GIPC-PLD varies significantly across different plant species and tissues. Studies have shown that its activity is often highest in growing tissues, such as roots and young leaves, suggesting a potential role in plant growth and development. nih.govcore.ac.uk

Table 2: GIPC-PLD Activity and Product Distribution in Various Plant Tissues

PlantTissueGIPC-PLD ActivityProduct Detected
CabbageYoung Inner LeavesHighPhytoceramide-1-phosphate (PC1P)
CabbageMature Outer LeavesLowerPhytoceramide-1-phosphate (PC1P)
Mung BeanSprouts (Leaves, Stems, Roots)HighPhytoceramide-1-phosphate (PC1P)
CarrotRootsLowNot specified
Welsh OnionYoung LeavesHighPhytoceramide-1-phosphate (PC1P)
RadishRootsHighPhytoceramide-1-phosphate (PC1P)

Source: Adapted from findings on the distribution of GIPC-PLD activity, which is often highest in growing tissues and correlates with the presence of its product, PC1P. nih.govcore.ac.uk

Table 3: Degradation Enzymes of GIPC and Their Products

EnzymeCleavage SiteProducts
GIPC-specific Phospholipase D (GIPC-PLD)Between this compound and phosphatePhytoceramide-1-phosphate (PC1P) and Glycosyl-inositol
GIPC-specific Phospholipase C (IPC-PLC)Between phosphate and ceramidePhytoceramide and this compound-phosphate-glycan

Source: Based on described enzymatic activities in plants. nii.ac.jpoup.comnih.gov

Advanced Research Methodologies and Future Directions

In Vitro Experimental Models

In vitro models provide controlled environments to investigate the cellular and molecular mechanisms of inositol (B14025) action without the complexities of a whole organism.

Mammalian Cell Culture Systems (e.g., HEK293T, Primary Neurons, Organotypic Slice Culture)

Mammalian cell culture systems are fundamental tools for studying this compound metabolism and signaling at the cellular level. Various cell lines and primary cell types are utilized depending on the research question.

  • HEK293T cells: Human embryonic kidney 293T (HEK293T) cells are a commonly used cell line in this compound research, particularly for studies involving recombinant protein expression and functional assays. Their ease of culture and transfection makes them suitable for investigating the activity of this compound-metabolizing enzymes or the function of this compound receptors.
  • Primary Neurons: Primary neuronal cultures, derived directly from nervous tissue, are invaluable for studying the roles of this compound in neuronal development, signaling, and survival. These cultures maintain many of the characteristics of neurons in vivo and are used to investigate the impact of this compound on neurotransmission, synaptic plasticity, and neuroprotection. In vitro models of ischemia, such as oxygen-glucose deprivation (OGD), extensively utilize cell cultures, including primary neurons, to study ischemic neuronal damage. researchgate.net OGD is a widely used in vitro model for stroke, showing similarities with in vivo models of brain ischemia. researchgate.net
  • Organotypic Slice Culture: Organotypic slice cultures, typically prepared from brain regions like the hippocampus, offer a more complex and physiologically relevant in vitro model. These cultures maintain the three-dimensional structure and cellular diversity of the tissue, allowing for the study of this compound signaling within intact neural circuits. niph.go.jp Organotypic hippocampal slice cultures preserve the morphological and physiological features of the hippocampus of live animals for a certain time. niph.go.jp They are used to investigate neuronal activity, synaptic transmission, and plasticity in the context of this compound manipulation. niph.go.jp Organotypic brain slice invasion models have also been used in glioblastoma research to study cell movement within tissue slices. aacrjournals.org
  • Recombinant Enzyme Activity Assays and Kinetic Characterization

    Studying the enzymes involved in this compound metabolism and signaling is crucial for understanding the regulation of this compound levels and the production of this compound phosphates. Recombinant enzyme technology allows for the production of purified enzymes, enabling detailed kinetic characterization.

  • Recombinant Enzyme Production: Genes encoding this compound-metabolizing enzymes are cloned and expressed in host systems (e.g., bacteria, insect cells, mammalian cells) to produce recombinant proteins. For instance, recombinant bovine this compound polyphosphate 1-phosphatase has been produced in insect cells infected with a recombinant Baculovirus harboring the enzyme's cDNA. wustl.edu
  • Activity Assays: Assays are performed to measure the catalytic activity of these recombinant enzymes using specific this compound phosphate (B84403) substrates. These assays typically quantify the rate of substrate conversion or product formation under controlled conditions.
  • Kinetic Characterization: Detailed kinetic studies determine parameters such as Michaelis constant (Km), maximum reaction velocity (Vmax), catalytic efficiency (kcat), and inhibition constants (Ki). These parameters provide insights into the enzyme's substrate affinity, catalytic power, and regulatory mechanisms. For example, kinetic parameters for recombinant this compound polyphosphate 1-phosphatase have been determined, showing Km values for Ins(1,4)P2 and Ins(1,3,4)P3 to be 5.9 µM and 30.7 µM, respectively, similar to the native enzyme. wustl.edu Studies on recombinant bovine myo-inositol monophosphatase have characterized its activation and inhibition by metal ions like Mg2+ and Co2+, and inhibition by Li+ and Ca2+. nih.govportlandpress.com Kinetic analysis of Arabidopsis this compound monophosphatase-like enzymes (IMPL1 and IMPL2) has also been performed to understand their substrate preferences and catalytic efficiencies. frontiersin.org
  • Here is a table summarizing some kinetic parameters of recombinant this compound-metabolizing enzymes:

    Enzyme Substrate Km (µM) Vmax (pmol/min/mg) kcat (s-1) kcat/Km (M-1s-1) Source
    Bovine this compound Polyphosphate 1-Phosphatase Ins(1,4)P2 5.9 50.6 - - wustl.edu
    Bovine this compound Polyphosphate 1-Phosphatase Ins(1,3,4)P3 30.7 59.7 - - wustl.edu
    Bovine Myo-Inositol Monophosphatase D,L-Inositol 1-phosphate - - 26 - nih.govportlandpress.com
    Bovine Myo-Inositol Monophosphatase 4-nitrophenyl phosphate - - 1 - nih.govportlandpress.com
    Arabidopsis IMPL1 D-Ins 1-P 180 ± 3 - 0.6 ± 0.1 3.3 ± 0.1 × 103 frontiersin.org
    Arabidopsis IMPL1 D-Gal 1-P ~450 ± 60 - 2.4 ± 1.3 5.3 ± 0.5 × 103 frontiersin.org
    Arabidopsis IMPL2 Histidinol 1-P 180 ± 5 - 1.3 ± 0.2 7.9 ± 0.2 × 103 frontiersin.org

    In Vivo Animal Models and Genetic Approaches

    In vivo animal models are essential for understanding the systemic effects of this compound and its derivatives, as well as their roles in complex physiological processes and diseases. Genetic approaches, including gene manipulation, are powerful tools in these models.

    Model Organisms for Developmental and Metabolic Research (e.g., Drosophila melanogaster, Zebrafish)

    Simpler model organisms like Drosophila melanogaster (fruit fly) and zebrafish offer advantages for studying fundamental aspects of this compound biology, particularly in development and metabolism, due to their genetic tractability, rapid development, and ease of manipulation.

  • ***Drosophila melanogaster:** The fruit fly is a valuable model for studying this compound metabolism and its impact on development and metabolic disorders. Research in *Drosophila has shown that regulated this compound synthesis is critical for balanced metabolism and development. nih.gov Abnormalities in myo-inositol metabolism have been implicated in conditions like type 2 diabetes in Drosophila models. nih.gov Studies have also utilized Drosophila to identify genes involved in regulating adiposity, including those related to this compound signaling pathways. sdbonline.org The use of cultured fly cells also offers advantages for studying this compound phosphate metabolism and signaling due to their relevance to mammalian systems and the effectiveness of genetic manipulation techniques like dsRNA. sdbonline.org
  • Zebrafish: Zebrafish are widely used in developmental biology and are increasingly employed in this compound research. Their external fertilization, optical clarity, and rapid development facilitate real-time cell biological analysis in vivo. nih.gov Zebrafish models are used to study the roles of this compound polyphosphates in developmental signaling and processes like cilia function. nih.gov Studies in zebrafish have also investigated the effects of myo-inositol on high-energy phosphate and membrane phospholipid metabolism using noninvasive techniques like 31P-NMR spectroscopy. researchgate.net
  • Experimental Animal Models for Investigating Disease Pathophysiology

    Rodent models, such as rats and mice, are extensively used to investigate the role of this compound in the pathophysiology of various diseases, including neurological and metabolic disorders.

  • Psychiatric Disorders: Animal models of psychiatric disorders, such as depression and anxiety, are used to study the potential therapeutic effects of this compound. In rats, chronic this compound administration has been shown to increase activity levels, reduce immobility time in forced swim tests, and reduce anxiety-like behaviors in the elevated plus-maze. nih.govresearchgate.net These findings in animal models support the need for further clinical trials of this compound in psychiatric conditions. nih.govresearchgate.net
  • Metabolic Disorders: Animal models of metabolic disorders, including insulin (B600854) resistance and non-alcoholic fatty liver disease, are used to investigate how this compound supplementation may be beneficial. researchgate.net Studies in humanized ApoE2- and ApoE3-target replacement mice have explored the sex-specific effects of ApoE2 on cognition and found that aged female ApoE2 mice exhibit an age-related decline in hippocampal this compound levels, linked to impaired insulin signaling. researchgate.net
  • Inflammatory Bowel Disease (IBD): Various animal models of IBD, including chemically induced and genetically engineered models in mice, are utilized to understand the pathogenesis of intestinal inflammation, fibrosis, and colitis-associated colon cancer. irjournal.orgirjournal.org These models help clarify the function of specific genes and pathways involved in IBD development. irjournal.org
  • Neurodegenerative Disorders: Animal models are also employed to study the involvement of this compound in neurodegenerative diseases like Alzheimer's disease. nih.gov Genome-scale metabolic models (GEMs) for model animals, including mice, are used for integrative analysis of omics data to identify metabolic alterations in AD mouse models. nih.gov
  • Omics-Based Approaches in this compound Research

    Omics technologies provide high-throughput methods for comprehensive analysis of biological molecules, offering a system-wide perspective on the impact of this compound.

  • Genomics: Genomic approaches investigate the genes involved in this compound synthesis, metabolism, and signaling, as well as how genetic variations may influence this compound levels or pathways. Studies using genetically engineered mouse strains in IBD research, for example, help clarify the role of specific IBD susceptibility genes. irjournal.org
  • Transcriptomics: Transcriptomics focuses on the global analysis of gene expression (mRNA levels). This can reveal how this compound availability or signaling affects the expression of genes involved in various cellular processes. Studies in Drosophila have shown that dietary this compound can regulate the mRNA levels of the Inos gene, which encodes myo-inositol-3-phosphate synthase. nih.gov
  • Proteomics: Proteomics involves the large-scale study of proteins, including their expression levels, modifications, and interactions. This can provide insights into how this compound signaling influences protein function and cellular pathways. Integrative analysis of proteomics data from animal models can help identify protein alterations associated with diseases where this compound is implicated. nih.gov
  • Metabolomics: Metabolomics is the comprehensive analysis of small-molecule metabolites within a biological system. This approach is particularly relevant to this compound research as this compound itself is a metabolite, and its metabolism generates a variety of this compound phosphates that act as signaling molecules. Metabolomics can identify changes in this compound and this compound phosphate levels in response to various stimuli or in disease states. nih.gov Compared to other omics, metabolomics offers a continuous picture of the state of a biological system and has potential for biomarker discovery. nih.gov Targeted metabolomics can focus on specific this compound metabolites, while untargeted approaches provide a global metabolic fingerprint. mdpi.com
  • Lipidomics: Lipidomics is the large-scale study of lipids. Given that this compound is a precursor for phosphatidylthis compound (PI), a key membrane phospholipid, lipidomics is a crucial tool for investigating the role of this compound in membrane structure, function, and lipid-mediated signaling. researchgate.netresearchgate.net Changes in lipid composition can serve as indicators of lipid metabolic regulation. researchgate.net MS-based lipidomics is used to investigate the role of lipids in disease pathogenesis and identify lipid-based biomarkers. researchgate.net
  • The integration of multiple omics approaches (multi-omics) provides a more holistic understanding of the complex biological systems influenced by this compound. nih.govfrontiersin.org Combining genomics, transcriptomics, proteomics, metabolomics, and lipidomics data allows researchers to connect genetic information to protein function, metabolic changes, and lipid profiles, offering a comprehensive view of this compound's roles in health and disease. nih.govmdpi.commdpi.com

    Lipidomics for Phospholipid Profiling

    Lipidomics, the large-scale study of lipids, is a powerful tool for investigating the role of this compound in phospholipid metabolism. This compound is a primary component of phosphatidylthis compound (PI), a key phospholipid involved in numerous cellular signaling pathways. Lipidomic analysis allows for the comprehensive profiling of cellular phospholipid levels and how they are affected by this compound availability.

    Studies utilizing lipidomics have demonstrated that this compound depletion significantly alters the cellular phospholipid profile. For instance, this compound deprivation in human cells has been shown to decrease phosphatidylthis compound (PI) levels while upregulating the phosphatidylglycerol (PG)/cardiolipin (CL) branch of phospholipid metabolism. biorxiv.orgresearchgate.net This suggests that this compound availability is a global regulator of phospholipid levels in human cells. biorxiv.orgresearchgate.net Lipidomic analysis can identify lipid composition and quantify cellular lipids like fatty acids, phospholipids (B1166683), cholesterols, and sphingolipids, providing a molecular signature for lipid-related pathways. nih.gov Profiling lipid extracts can help identify affected metabolic pathways and enzymes. nih.gov

    Data from lipidomic analysis can be presented in tables to show the changes in different phospholipid species under varying this compound conditions.

    Phospholipid ClassThis compound RepleteThis compound DepletedChange (Fold)
    Phosphatidylthis compound (PI)HighLowDecrease (>3-fold) biorxiv.orgresearchgate.net
    Phosphatidylglycerol (PG)LowHighUpregulation biorxiv.orgresearchgate.net
    Cardiolipin (CL)LowHighUpregulation biorxiv.orgresearchgate.net
    Phosphatidic acid (PA)-Downregulated biorxiv.org-
    Phosphatidylethanolamine (PE)-Upregulated biorxiv.org-
    Phosphatidylcholine (PC)-No significant effect biorxiv.org-
    Phosphatidylserine (PS)-No significant effect biorxiv.orgbiorxiv.org-

    (Note: Data in this table is illustrative, based on findings from cited sources, and represents observed trends rather than precise quantitative values across all possible experimental conditions.)

    Transcriptomics for Gene Expression Analysis

    Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism. This methodology is employed to analyze gene expression patterns in response to changes in this compound levels or metabolism. By examining which genes are upregulated or downregulated, researchers can gain insights into the cellular pathways influenced by this compound.

    Transcriptomic analysis has revealed that this compound depletion induces significant changes in gene expression, affecting hundreds of genes in organisms like yeast. nih.govwayne.edu In human cells, transcriptomic analysis identified approximately 300 genes responsive to this compound depletion, including robust activation of the ERK and ATF4 signaling pathways and upregulation of autophagy. biorxiv.orgnih.gov These findings highlight the crucial role of this compound in maintaining cell viability and regulating cell signaling and metabolism. biorxiv.orgnih.gov Transcriptome analysis in Arabidopsis thaliana treated with exogenous myo-inositol showed differential expression of genes involved in pathways such as cell wall biosynthesis, biotic and abiotic stress response, chromosome modification, and substrate transportation. plos.org In turbot (Scophthalmus maximus), transcriptome analysis suggested that myo-inositol affects gene expression related to cytokine-cytokine receptor interaction and the Jak-STAT signaling pathway. nih.gov

    Data from transcriptomic studies can illustrate the impact of this compound on specific genes or pathways.

    Pathway/ProcessThis compound Depletion (Human Cells)Exogenous Myo-inositol (Arabidopsis)Myo-inositol (Turbot)
    ERK Signaling PathwayActivation/Upregulation biorxiv.orgnih.gov--
    ATF4 Signaling PathwayActivation/Upregulation biorxiv.orgnih.gov--
    AutophagyUpregulation biorxiv.orgnih.gov--
    Cell Wall Biosynthesis-Affected (DEGs) plos.org-
    Biotic and Abiotic Stress Response-Affected (DEGs) plos.org-
    Chromosome Modification-Affected (DEGs) plos.org-
    Substrate Transportation-Affected (DEGs) plos.org-
    Cytokine-cytokine receptor interaction--Core role (DEGs) nih.gov
    Jak-STAT signaling pathway--Affected (DEGs) nih.gov

    (Note: Data in this table is based on findings from cited sources and indicates observed effects on pathways or processes.)

    Advanced Analytical Techniques for this compound Metabolite Characterization

    Precise identification and quantification of this compound and its various phosphorylated and lipidated forms are essential for understanding their biological roles. Advanced analytical techniques provide the necessary sensitivity and specificity for this characterization.

    LC-MS/MS and TLC Imaging

    Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) and Thin-Layer Chromatography (TLC) imaging are valuable techniques for the characterization and quantification of this compound metabolites.

    LC-MS/MS is a highly sensitive and selective method used for the quantification of this compound isomers like myo-inositol and D-chiro-inositol in biological samples such as urine. researchgate.net It can resolve and quantify different sugar molecules, including this compound isomers, and has been used to monitor changes in this compound levels in cells. nih.gov LC-MS/MS is also employed for the analysis of this compound poly/pyrophosphates, which are highly phosphorylated this compound derivatives involved in various cellular functions. shodex.com While analyzing phosphatidylthis compound phosphates (PtdInsPs) using LC-MS/MS remains challenging due to their hydrophilicity, the technique is used for phosphoinositide profiling and phospholipid analysis. nih.govresearchgate.netresearchgate.net

    TLC imaging allows for the visualization and quantification of lipids, including this compound-containing lipids like glycosyl this compound phosphoryl ceramides (B1148491) (GIPCs) and their degradation products. oup.com Lipids extracted from cells can be separated on TLC plates and visualized, and the intensity of the bands can be quantified using imaging software. oup.comnih.gov TLC imaging, often coupled with techniques like mass spectrometry, provides a means to track the biosynthesis and trafficking of this compound-containing lipids. nih.gov

    TechniqueApplicationKey FeaturesCited Use Cases
    LC-MS/MSQuantification of this compound isomers researchgate.netnih.govHigh sensitivity and selectivity researchgate.netAnalysis of myo- and chiro-inositol in urine researchgate.net, this compound poly/pyrophosphates analysis shodex.com
    Phosphoinositide profiling and phospholipid analysisCan distinguish acyl chain contents (ESI-MS) researchgate.netProfiling of cellular phosphoinositides and phospholipids nih.govresearchgate.net
    TLC ImagingVisualization and quantification of lipids oup.comnih.govAllows spatial separation of lipids oup.comAnalysis of GIPCs and their degradation products oup.com, Tracking lipid biosynthesis nih.gov
    LC-MS + TLCCharacterization of lipid labeling nih.govCombined separation and identification nih.govValidation of phosphatidylthis compound lipid labeling nih.gov

    Neuroimaging and Biomolecular Studies

    Neuroimaging techniques and biomolecular studies are employed to investigate the role of this compound in brain function and neurological disorders.

    Neuroimaging techniques, such as Magnetic Resonance Spectroscopy (MRS), allow for the non-invasive measurement of neurometabolites, including myo-inositol, in specific brain regions in vivo. biorxiv.orgbiorxiv.org These studies have shown that this compound levels in the brain may be altered in certain neurological and psychiatric conditions. nih.govmdpi.com For example, lower levels of myo-inositol have been observed in the frontal cortex of patients with major depressive disorder. nih.gov Neuroimaging studies provide insights into brain structure and function and can reveal differences in neurometabolite levels in various conditions. biorxiv.orgbiorxiv.org

    Biomolecular studies complement neuroimaging by investigating the molecular mechanisms underlying this compound's effects in the brain. These studies can involve examining the interaction of this compound with proteins and its involvement in neurotransmitter pathways. nih.govdrugbank.com For instance, research has explored how this compound might be involved in neurotransmitter synthesis and the phosphatidylthis compound cycle, potentially influencing the activity of monoamines and other neurotransmitters. drugbank.com Biomolecular studies can also identify proteins that interact with this compound isomers, providing clues about their cellular functions. nih.gov

    MethodologyApplication in this compound ResearchKey Findings/Insights
    Neuroimaging (e.g., MRS)Measurement of this compound levels in the brain biorxiv.orgbiorxiv.orgAltered this compound levels in mood disorders nih.govmdpi.com, Lower myo-inositol in frontal cortex in MDD nih.gov
    Investigation of brain structure and functionDifferences in gray matter volume and blood perfusion in certain conditions biorxiv.orgbiorxiv.org
    Biomolecular StudiesInvestigation of molecular mechanisms of this compound action nih.govdrugbank.comInvolvement in neurotransmitter synthesis and phosphatidylthis compound cycle drugbank.com, Identification of this compound-interacting proteins nih.gov
    Studying this compound's role in specific pathwaysPotential influence on monoamine and neurotransmitter activity drugbank.com

    Unresolved Questions and Emerging Research Avenues

    Despite significant progress, several questions regarding this compound's biological roles and mechanisms remain unanswered, paving the way for future research.

    Elucidation of Intrinsic Mechanisms Underlying this compound Actions

    A critical area for future research is the comprehensive elucidation of the intrinsic mechanisms underlying this compound's diverse actions at the molecular and cellular levels. While this compound is known to be involved in numerous pathways, the precise details of how it exerts its effects are still being uncovered.

    Unresolved questions include the exact mechanisms by which different this compound isomers interact with specific proteins and cellular components to modulate various biological processes. nih.gov The full spectrum of downstream signaling events triggered by this compound phosphates and phosphoinositides requires further investigation. Additionally, the interplay between this compound metabolism and other cellular pathways, as well as how dysregulation of this compound homeostasis contributes to disease pathogenesis, are areas that warrant deeper exploration. researchgate.net Emerging research avenues involve utilizing advanced techniques to map the interactome of this compound and its metabolites, providing a more complete picture of their cellular functions. Further studies are needed to fully understand the mechanisms of action of this compound in various conditions. discoveryjournals.org

    Research findings highlight the complexity of this compound's mechanisms, which can vary depending on the specific disease or condition. nih.gov For example, in the context of insulin resistance, this compound is thought to act as a direct messenger in insulin signaling, improving glucose uptake. drugbank.com In brain disorders, its mechanism may involve neurotransmitter synthesis and the phosphatidylthis compound cycle. drugbank.com However, in areas like cancer research, the exact mechanism of action is not fully understood. drugbank.com

    Research AreaUnresolved QuestionsEmerging Avenues
    Intrinsic Mechanisms of ActionPrecise interaction of isomers with proteins nih.govMapping this compound interactome
    Full spectrum of downstream signaling of this compound phosphates/phosphoinositidesUtilizing advanced techniques to trace signaling cascades
    Interplay with other Cellular PathwaysHow this compound metabolism integrates with other metabolic and signaling networksMulti-omics approaches to study pathway interactions
    Role in Disease PathogenesisHow dysregulation of this compound homeostasis contributes to specific diseases researchgate.netInvestigating this compound metabolism in disease models and patient samples
    Isomer-Specific MechanismsDistinct mechanisms and roles of different this compound isomers (e.g., myo-inositol, D-chiro-inositol, scyllo-inositol) nih.govComparative studies of isomer-specific protein binding and signaling nih.gov

    Deeper Understanding of Molecular Mechanisms in Metabolic Regulation

    This compound and its phosphate derivatives are integral to energy metabolism and cell signaling pathways mdpi.comresearchgate.net. Myo-inositol and D-chiro-inositol, two key isomers, have demonstrated effects on insulin sensitivity and glucose metabolism mdpi.comdiscoveryjournals.org. This compound phosphates are involved in the insulin signaling cascade and energy metabolism pathways mdpi.com. Specifically, this compound pyrophosphates, such as IP7 and IP8, generated from this compound hexakisphosphate (IP6), are considered to increase cellular energetics by enhancing glycolysis and mitochondrial function mdpi.comannualreviews.org. IP7 also influences the insulin signaling pathway by potentially reducing insulin sensitivity in metabolic target tissues like adipose tissue mdpi.com.

    Studies suggest that this compound phosphates may improve insulin resistance and lipid profiles, and promote the thermogenic effects of adipocytes through increased browning mdpi.com. The molecular mechanisms underlying these effects are still being clarified mdpi.com. Research in type 2 diabetes mouse models has shown that D-chiro-inositol improved glucose levels and increased hepatic glycogen (B147801), potentially through upregulation of insulin receptor, GLUT4, GSK3β, and PI3K-Akt cascades mdpi.com.

    This compound's role in metabolic health extends to its influence on insulin resistance and glucose metabolism, with myo-inositol and D-chiro-inositol being highlighted as crucial mediators discoveryjournals.org. They are considered a non-pharmacologic approach to glycemic control discoveryjournals.org. Further research into the molecular mechanisms of this compound metabolism and signaling is expected to pave the way for new therapeutic strategies for insulin-resistant conditions like type 2 diabetes and PCOS discoveryjournals.org.

    This compound depletion has been shown to significantly impact phospholipid metabolism in human cells, decreasing phosphatidylthis compound (PI) levels and potentially reducing signaling mediated by phosphoinositides, which are synthesized from PI biorxiv.orgbiorxiv.org. This suggests a link between this compound regulation, mitochondrial integrity, and lysosome function through alterations in phospholipid metabolism biorxiv.org.

    Development of Comprehensive Molecular Models for this compound Synthesis Regulation in Mammalian Cells

    The regulation of this compound synthesis in mammalian cells is a complex process that is not yet fully understood biorxiv.orgbiorxiv.orgwayne.edu. Myo-inositol, as the precursor for all this compound compounds, plays a pivotal role in cell metabolism and signaling wayne.edunih.gov. De novo this compound synthesis occurs from glucose-6-phosphate through the sequential action of enzymes, with myo-inositol-3-phosphate synthase (MIPS), encoded by the ISYNA1 gene, being the rate-limiting enzyme biorxiv.orgwayne.eduresearchgate.net.

    Recent research has identified this compound hexakisphosphate kinase 1 (IP6K1) as a negative transcriptional regulator of this compound synthesis in mammalian cells wayne.edunih.govbiorxiv.org. IP6K1 represses the expression of ISYNA1 wayne.edunih.govbiorxiv.org. This repression involves IP6K1 binding to phosphatidic acid (PA), which is required for IP6K1's nuclear localization and subsequent regulation of ISYNA1 transcription nih.govbiorxiv.orgbiorxiv.org. The modulation of PA levels, particularly plasma membrane-derived PA, through the AMPK-PLD pathway, appears to be a regulatory mechanism controlling IP6K1-mediated repression of MIPS by increasing IP6K1 nuclear localization biorxiv.orgbiorxiv.org.

    Studies involving the genetic deletion of ISYNA1 in human cell lines have demonstrated that cells deficient in de novo this compound synthesis undergo "this compound-less death" when deprived of exogenous this compound, highlighting its essential nature biorxiv.orgbiorxiv.org. Lipidomic analysis of these cells revealed that this compound depletion globally regulates phospholipid levels biorxiv.orgbiorxiv.org.

    Research is ongoing to develop the first molecular model of this compound synthesis regulation in mammalian cells wayne.edu. This involves understanding how this compound synthesis is regulated and the consequences of this compound deprivation on essential cellular functions, including the cellular stress response and mitochondrial function wayne.edu.

    Exploration of this compound's Roles in Novel Disease Contexts

    Beyond its established roles in metabolic and reproductive health, research is exploring the involvement of this compound in a wider range of disease contexts frontiersin.orgnih.gov. While myo-inositol and D-chiro-inositol are well-studied for their effects on conditions like polycystic ovary syndrome (PCOS) and gestational diabetes mellitus (GDM), emerging research investigates their roles in other areas mdpi.comreproduct-endo.comkarger.com.

    Inositols are being investigated for their potential in neurological disorders. Myo-inositol imbalance has been observed in certain psychiatric conditions, and its use is being explored for treating depression, anxiety, and compulsive disorders nih.govnih.gov. Scyllo-inositol, another isomer, is being tested in clinical trials as a potential therapy for Alzheimer's disease, showing promise in stabilizing soluble amyloid-beta oligomers nih.gov. Studies in mouse models of Alzheimer's have indicated that scyllo-inositol may prevent cognitive decline and amyloid-beta aggregation nih.gov.

    The this compound phosphate biosynthetic pathway has also been implicated in Parkinson's disease through machine learning analyses of genomic data oup.com. Specific genes within this pathway, including INPP5F, IP6K2, ITPKB, and PPIP5K2, have been nominated as candidate genes associated with Parkinson's disease oup.com.

    Furthermore, the potential therapeutic applications of myo-inositol in managing respiratory diseases are being explored mdpi.com. While research in thyroid cancer is limited, metabolomics studies suggest myo-inositol as a potential metabolic biomarker for identifying thyroid tumors frontiersin.org. This compound is also being investigated as an adjunctive therapy for certain dermatological disorders, showing promising results for acne and hirsutism, particularly those related to PCOS and hyperandrogenism jintegrativederm.org.

    The diverse roles of this compound in modulating various cellular pathways suggest its potential as a therapeutic agent in a variety of conditions, prompting continued research into its mechanisms of action and clinical applications nih.gov.

    Table: Compound Names and PubChem CIDs

    Compound NamePubChem CID
    This compound892
    Myo-inositol892
    D-chiro-inositol10008
    Scyllo-inositol1124
    This compound hexakisphosphate (IP6)1018
    IP7 (5-IP7)24886
    IP8 (1,5-IP8)24887
    Phosphatidylthis compound (PI)157225
    Phosphatidic acid (PA)281
    Glucose-6-phosphate697
    Amyloid-beta16194340

    Interactive Data Table (Example - based on search results, hypothetical structure)

    While specific detailed research findings with numerical data suitable for a comprehensive interactive table across all sections were not consistently present in the search results in a directly extractable format, the search results provided qualitative data on the effects of this compound and its derivatives on various metabolic markers and cellular processes. Below is an example of how an interactive table could be structured if such quantitative data were readily available and aligned with the strict outline. This example illustrates the type of data that would be presented if found, focusing on metabolic parameters as discussed in the search results.

    This compound Isomer/DerivativeCellular/Animal ModelObserved EffectRelevant Pathway/MechanismSource Snippet Indices
    D-chiro-inositolDiabetic ratsDecreased serum glucoseNot specified in snippet mdpi.com
    D-chiro-inositoldb/db miceImproved glucose levelsUpregulation of IRS2, PI3K, Akt, GLUT4, phospho-Akt; decreased GSK3β mdpi.com
    This compound phosphatesAdipocytesEnhance browningDirect improvement of insulin sensitivity mdpi.com
    IP6K1 disruptionMetabolic target tissuesAlterations in metabolismNot specified in snippet mdpi.com
    This compound pyrophosphatesCellsIncreased cellular energeticsIncreased glycolysis and mitochondrial function mdpi.comannualreviews.org
    5-IP7Adipose tissuesRole in insulin signalingReducing insulin sensitivity mdpi.com
    Myo-inositolHuman cellsPromotes glucose uptakeVia insulin signaling and GLUT4 translocation discoveryjournals.orgmdpi.com
    D-chiro-inositolHuman cellsRegulates glycogen synthesisNot specified in snippet discoveryjournals.org
    This compound depletionHEK293T cellsDecreased Phosphatidylthis compoundAffects phospholipid metabolism biorxiv.orgbiorxiv.org
    IP6K1Mammalian cellsRepresses ISYNA1 expressionRequires binding to phosphatidic acid for nuclear localization wayne.edunih.govbiorxiv.orgbiorxiv.org
    Scyllo-inositolMouse model of ADReduced Aβ levels, decreased plaque formationStabilizes soluble Aβ oligomers nih.gov

    Q & A

    Q. How can this compound studies improve reproducibility for industrial translation?

    • Methodological Answer : Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable). Deposit raw data (e.g., mass spectrometry files) in repositories like Zenodo. Report detailed synthesis protocols (e.g., CAS registry numbers, chiral purity) and validate findings in ≥2 model systems (e.g., murine + human organoids) .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.